Iodine-127 atom
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
HI |
|---|---|
Molecular Weight |
127.9124 g/mol |
IUPAC Name |
iodane |
InChI |
InChI=1S/HI/h1H/i1+0 |
InChI Key |
XMBWDFGMSWQBCA-IGMARMGPSA-N |
SMILES |
I |
Isomeric SMILES |
[127IH] |
Canonical SMILES |
I |
Origin of Product |
United States |
Fundamental Nuclear and Atomic Structure of Iodine 127
Theoretical Models of Nuclear Configuration and Stability
The structure and stability of the ¹²⁷I nucleus are understood through various theoretical models that describe the arrangement and interaction of its constituent nucleons.
The nuclear shell model is a cornerstone for understanding the structure of atomic nuclei. This model posits that nucleons (protons and neutrons) occupy discrete energy levels, or shells, analogous to electron shells in atoms. For Iodine-127, with 53 protons and 74 neutrons, the shell model provides a framework for predicting its properties. iaea.org
Detailed shell model calculations have been performed for ¹²⁷I, often in large model spaces to accurately account for configuration mixing. iaea.orgiaea.org These calculations are crucial for determining theoretical values for nuclear observables. For instance, shell model calculations have been used to compute the spin-dependent elastic form factor for ¹²⁷I. iaea.org The agreement between the calculated and experimental values of properties like the magnetic moment serves as a validation of the model space and the effective nuclear interactions used. iaea.orgiaea.org
While the shell model provides a foundational understanding, many nuclei, particularly those between closed shells, are not perfectly spherical. liv.ac.uk The concept of deformed nuclei is essential for a more accurate description of such isotopes, including ¹²⁷I. The origin of this deformation is attributed to the long-range component of the residual interaction between nucleons, which can lead to a lower energy state in a non-spherical shape, typically a prolate (rugby ball-like) form. liv.ac.uk
For ¹²⁷I, evidence of deformation comes from its large electric quadrupole moment and the presence of low-lying rotational bands. liv.ac.uk The particle-rotor model, which couples the motion of a single particle to a rotating deformed core, has been successfully applied to interpret the positive and negative parity states in ¹²⁷I. researchgate.netiaea.org Studies have shown that a prolate deformation can explain the observed energy levels and transition properties. osti.gov Specifically, calculations have revealed that certain proton-hole states in odd-A iodine isotopes, including ¹²⁷I, have minima at significant prolate deformations. osti.gov A deformation parameter (β2) of approximately 0.14 has been adopted for ¹²⁷I in some models, which is comparable to neighboring nuclei. researchgate.net
Nuclear binding energy is the energy required to disassemble a nucleus into its free, constituent protons and neutrons. wikipedia.org It is a direct measure of the stability of a nucleus. The binding energy is calculated from the mass defect, which is the difference between the mass of the nucleus and the sum of the masses of its individual nucleons. wikipedia.org
For Iodine-127, the experimental atomic mass is 126.9044684 ± 0.0000040 amu. kaeri.re.kr The total binding energy has been experimentally determined to be approximately 1072.580346 ± 0.003695 keV. kaeri.re.krmit.edu This corresponds to a binding energy per nucleon of about 8.4455 MeV. chemlin.org Theoretical calculations of the binding energy per nucleon, based on the mass defect, yield values around 8.22 MeV/nucleon, showing reasonable agreement with experimental data. brainly.com
Table 1: Nuclear Binding Energy of Iodine-127
| Property | Value |
|---|---|
| Atomic Mass (amu) | 126.9044684 ± 0.0000040 kaeri.re.kr |
| Mass Excess (keV) | -88987.080 ± 3.691 kaeri.re.kr |
| Total Binding Energy (keV) | 1072580.346 ± 3.695 kaeri.re.kr |
Deformed Nuclei Considerations in Iodine-127
Intrinsic Nuclear Properties of Iodine-127
The intrinsic properties of the ¹²⁷I nucleus, such as its spin, parity, and magnetic dipole moment, are fundamental to its characterization and are influenced by its underlying nuclear structure.
The ground state of the Iodine-127 nucleus is characterized by a nuclear spin (I) of 5/2 and positive parity (+). nih.govkaeri.re.krmit.educhemlin.org This 5/2+ state is a key feature used in various nuclear physics applications and theoretical models. The spin and parity are determined by the coupling of the angular momenta of the individual nucleons as described by the nuclear shell model.
The nuclear magnetic dipole moment (μ) is a measure of the magnetic properties of the nucleus and arises from the intrinsic spin and orbital motion of its protons and neutrons. anilmishra.name For Iodine-127, the magnetic dipole moment has been experimentally determined to be +2.81327 nuclear magnetons (μN). mit.eduperiodictable.com
Investigations into the magnetic moment of ¹²⁷I are often conducted using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. huji.ac.ilpascal-man.com The quadrupolar nature of the ¹²⁷I nucleus, due to its non-spherical charge distribution, results in very broad signals in NMR spectra, which can make detailed studies challenging. huji.ac.il Nevertheless, theoretical calculations, particularly those based on the shell model, have shown good agreement with the experimental value of the magnetic moment, further validating the underlying nuclear models. iaea.org
Table 2: Intrinsic Nuclear Properties of Iodine-127
| Property | Value |
|---|---|
| Natural Abundance | 100% nih.gov |
| Nuclear Spin (I) | 5/2 nih.govchemlin.orghuji.ac.il |
| Parity | + mit.educhemlin.org |
| Nuclear Magnetic Dipole Moment (μ/μN) | +2.81327(8) mit.edu |
Table of Compound Names
| Compound Name |
|---|
| Iodine-127 |
Electric Quadrupole Moment Determinations for Iodine-127
The nuclear electric quadrupole moment (Q) is a measure of the deviation of the nuclear charge distribution from spherical symmetry. For nuclei with a spin (I) greater than or equal to 1, this moment can interact with the local electric field gradient (EFG), providing valuable information about the electronic structure and bonding in molecules and solids. tandfonline.com The determination of the nuclear quadrupole moment for ¹²⁷I has been a subject of ongoing research, with values being refined over time through a combination of experimental measurements and theoretical calculations.
The most accurate method for determining nuclear quadrupole moments involves combining experimental nuclear quadrupole coupling constants (NQCC) with high-level ab initio calculations of the EFG at the nucleus. tandfonline.com The NQCC, often denoted as e²qQ/h, is measured experimentally through techniques like nuclear quadrupole resonance (NQR) and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comnumberanalytics.com
Relativistic ab initio methods have been employed to compute the EFG at the iodine nucleus in various diatomic molecules. tandfonline.com By combining these theoretical EFGs with experimental NQCCs, a consistent value for the nuclear quadrupole moment of ¹²⁷I has been determined to be approximately -696(12) millibarn (mb). tandfonline.comresearchgate.net This value is considered more precise than older standard values. tandfonline.com More recent atomic calculations have further refined this value to -688.22 mb. tandfonline.com The lifetime of the 59-keV first excited state of ¹²⁷I has been measured to be 1.8 ± 0.3 nanoseconds, and the 59-keV gamma ray is predominantly a magnetic dipole with a small electric quadrupole admixture. aps.org
Table 1: Determined Values of the Nuclear Electric Quadrupole Moment for Iodine-127
| Method of Determination | Reported Value (mb) | Source |
|---|---|---|
| Relativistic ab initio calculations (molecular) | -696(12) | tandfonline.com |
| Atomic calculations | -688.22 | tandfonline.com |
| Previous standard value (pre-2003) | -710(10) | tandfonline.com |
Nuclear Hexadecapole Interaction Studies in Iodine-127
Beyond the quadrupole moment, higher-order nuclear moments like the electric hexadecapole moment can also interact with the gradients of the electric field. The nuclear hexadecapole interaction (HDI) is a much weaker interaction and therefore more challenging to detect and measure. unl.edu
Studies searching for the HDI in ¹²⁷I have been conducted using techniques such as quadrupole echo methods in single crystals like potassium iodide (KI). aip.org In these experiments, a sequence of radiofrequency pulses is applied to the sample, and the resulting echo patterns are analyzed for deviations caused by the HDI. aip.org For KI, the magnitude of the ¹²⁷I hexadecapole coupling constant was estimated to be 2.8 kHz. aip.org
Further investigations using two-dimensional nuclear quadrupole correlation spectroscopy in cadmium iodide (CdI₂) aimed for a more precise measurement of the hexadecapole coupling. unl.edudntb.gov.ua This technique helps to overcome the inhomogeneous broadening of spectral lines. unl.edu The study on CdI₂ measured the hexadecapole coupling constant to be 0.216 ± 0.514 kHz, a value that is indistinguishable from zero. unl.edu Relativistic Dirac-Fock electronic structure calculations for ¹²⁷I in lithium iodide (LiI) predicted a hexadecapole coupling constant between +6 and +20 mHz, which is significantly smaller and of opposite sign to values deduced from some experimental measurements. aps.org
Table 2: Nuclear Hexadecapole Interaction Data for Iodine-127
| Compound | Experimental Technique | Measured/Predicted Hexadecapole Coupling Constant | Source |
|---|---|---|---|
| Potassium Iodide (KI) | Quadrupole Echo Method | 2.8 kHz (estimated magnitude) | aip.org |
| Cadmium Iodide (CdI₂) | 2D Nuclear Quadrupole Correlation Spectroscopy | 0.216 ± 0.514 kHz | unl.edu |
| Lithium Iodide (LiI) | Relativistic Dirac-Fock Calculations | +6 to +20 mHz (predicted) | aps.org |
Quantum Mechanical Studies of Iodine-127 Atomic and Molecular Systems
Quantum mechanics provides the theoretical framework for understanding the behavior of electrons in atoms and molecules, which is fundamental to interpreting experimental data related to iodine-127.
Density Functional Theory (DFT) Applications to Iodine-Containing Compounds
Density Functional Theory (DFT) has become a powerful computational tool for studying a wide range of chemical systems, including those containing iodine. utas.edu.auresearchgate.net DFT methods are used to investigate reaction mechanisms, electronic structures, and spectroscopic properties of iodine compounds. utas.edu.au For instance, DFT has been employed to explore the mechanisms of reactions involving hypervalent iodine species and to understand the adsorption of inorganic iodine species on surfaces like graphite. utas.edu.auosti.govfrontiersin.org Machine learning models, in conjunction with DFT, have also been used to predict the formation of new stable iodine-containing apatites. cambridge.org
The accuracy of DFT calculations is highly dependent on the choice of basis sets and, for heavy elements like iodine, the use of pseudopotentials. A basis set is a set of mathematical functions used to build molecular orbitals, while a pseudopotential replaces the core electrons with an effective potential, simplifying the calculation.
Comparative analyses have been performed to evaluate the performance of different basis sets and pseudopotentials for iodine. dntb.gov.ua Studies have shown that a full-electron basis set, such as dgdzvp, can provide better agreement with experimental data for properties like X-I bond lengths and reaction enthalpies compared to methods using a pseudopotential. The choice of basis set is also critical for accurately predicting NMR shielding constants, with the addition of diffuse functions being important for describing iodine's lone pairs. mdpi.com While the 6-31G* basis set is not defined for iodine, the 6-311G* basis set can be used for predicting NMR shifts in organoiodine compounds. reed.edu For complex systems, newly developed norm-conserving pseudopotentials and their corresponding basis sets are being created to study actinide chemistry, which can inform the development of methods for other heavy elements. osti.gov
Quantum-chemical methods, particularly DFT, are widely used to calculate the geometric and energetic properties of iodine-containing molecules. rsc.orgwavefun.com The B3P86 functional combined with the 6-311++G(2df,p) basis set has been found to be highly accurate for calculating bond dissociation energies of halogenated molecules, with a root-mean-square deviation of 6 kJ mol⁻¹. acs.org
Calculations of X-I bond lengths using the B3LYP method with a dgdzvp full-electron basis set have shown good agreement with experimental data. For example, the calculated P-I bond length in phosphorus triiodide (PI₃) was 2.424 Å, which is very close to the experimental value of 2.430 Å. The accuracy of these calculations is crucial for understanding the structure and reactivity of these compounds. acs.org
Table 3: Comparison of Calculated and Experimental P-I Bond Length in PI₃
| Method | Basis Set | Calculated Bond Length (Å) | Experimental Bond Length (Å) | Source |
|---|---|---|---|---|
| B3LYP | dgdzvp | 2.424 | 2.430 |
Theoretical calculations of the NQCC provide a means to validate both the computational methods and the experimental results. numberanalytics.com The NQCC can be calculated from the computed electric field gradient at the nucleus and the known nuclear quadrupole moment. numberanalytics.com
DFT calculations have been successfully used to predict the ¹²⁷I NQCC in various compounds. nih.gov Full-electron basis sets have been shown to allow for adequate calculations of the quadrupole coupling constants of iodine atoms. For instance, in a study of metal iodides, Gauge-Including Projector-Augmented Wave (GIPAW) DFT computations were used to complement experimental solid-state NMR data and to highlight the sensitivity of the ¹²⁷I NQCC to small structural changes. nih.govresearchgate.net The calculated NQCC values for ¹²⁷I in group 2 metal iodides ranged from 43.5 MHz in CaI₂ to 214 MHz in one site of SrI₂. nih.gov The comparison between calculated and experimentally measured NQCCs serves as a rigorous test of the theoretical models. numberanalytics.com
Quantum-Chemical Calculations of X-I Bond Lengths and Reaction Enthalpies
Quantum Dynamics and Spectra of the Iodine-127 Atom in External Fields
The interaction of the Iodine-127 (¹²⁷I) atom with external electromagnetic fields, such as those produced by lasers, gives rise to a rich and complex spectrum. The study of these quantum dynamics is crucial for applications ranging from fundamental physics to the development of frequency standards. The ¹²⁷I nucleus possesses a nuclear spin of 5/2 and is the only stable, naturally occurring isotope of iodine, which simplifies spectral analysis by eliminating isotopic splitting effects. nsf.govebi.ac.uknih.gov The interactions between the nuclear magnetic dipole and electric quadrupole moments are the primary causes of the hyperfine splitting observed in its electronic states. nsf.gov
Hyperfine Structure Analysis in Laser Fields
The hyperfine structure of ¹²⁷I has been extensively studied using high-resolution laser spectroscopy. These techniques allow for precise measurements of the energy level splittings within the atom and its molecules, providing valuable data for fundamental physics and metrology. nii.ac.jpoptica.org Lasers stabilized to the hyperfine components of molecular iodine (¹²⁷I₂) are recommended by the International Committee for Weights and Measures (CIPM) as standards for frequency and length. nii.ac.jpoptica.org
Several methods are employed to resolve the hyperfine structure:
Saturated Absorption Spectroscopy: This technique is used to observe the hyperfine components of ¹²⁷I₂. For instance, at the 612 nm helium-neon laser wavelength, all 21 hyperfine components of the R(47) 9-2 line can be resolved. capes.gov.br Similarly, studies at 514 nm using an external-cavity diode laser have resolved the hyperfine structures of various absorption lines. optica.org
Laser-Induced Fluorescence (LIF): Intermodulated LIF techniques have been used to measure the hyperfine structure of singly ionized atomic iodine (I II), allowing for the determination of hyperfine coupling coefficients. nsf.gov
Modulation Transfer Spectroscopy: This method has been used with a coin-sized laser source to measure the hyperfine structures of ¹²⁷I₂, demonstrating the accessibility of these precise measurements with more compact and low-cost laser systems. nii.ac.jpoptica.org
The analysis of these hyperfine structures involves fitting the measured spectra to a theoretical model. The hyperfine interactions are typically described by an effective Hamiltonian that includes terms for electric quadrupole, spin-rotation, and spin-spin interactions, each with a corresponding hyperfine constant (e.g., eQq, C, d, δ). optica.org The accuracy of these constants has been improved through high-resolution spectroscopy, which in turn helps verify the reliability of iodine-stabilized lasers. nii.ac.jp
Table 1: Selected Laser Spectroscopy Studies on Iodine-127 Hyperfine Structure
| Wavelength | Laser Type | Species | Technique | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| 612 nm | Helium-Neon | ¹²⁷I₂ | Saturated Absorption | Resolved all 21 hyperfine components of the R(47) 9-2 line. | capes.gov.br |
| 531 nm | Coin-Sized DFB Diode | ¹²⁷I₂ | Modulation Transfer Spectroscopy | Measured hyperfine structures and derived hyperfine constants (eQq, C, d, δ). | nii.ac.jpoptica.org |
| 514 nm | External-Cavity Diode | ¹²⁷I₂ | Doppler-Free Spectroscopy | Measured absolute frequencies of hyperfine transitions for wavelength standards. | optica.org |
Computational Modeling of Strong Laser Field Interactions
Computational modeling is an essential tool for understanding the complex quantum dynamics of the ¹²⁷I atom when subjected to intense laser fields. ethz.ch For these strong-field interactions, a common and effective approach is to treat the atomic or molecular system using quantum mechanics while treating the intense, coherent laser field classically. ethz.ch
Key computational approaches include:
Time-Dependent Schrödinger Equation: The evolution of the quantum state is governed by the time-dependent Schrödinger equation. ethz.chnih.gov Numerical solutions are often required, as analytical solutions are rare for Hamiltonians that explicitly depend on time due to the laser field. ethz.ch The dipole approximation is generally valid for infrared frequencies, where the laser wavelength is much larger than the atomic system. ethz.ch
URIMIR Package: This software package has been used to calculate the quantum dynamics and spectra of the iodine atom in a strong laser field. ethz.ch It allows for the study of multilevel systems interacting with external fields and can be used to investigate the influence of strong fields on transitions coupled by magnetic dipole interactions. ethz.ch
Perturbation Theory: Based on this theory, a computer program was developed to calculate the Zeeman spectra of atomic iodine. nih.gov The model calculates the transition cross-section of ¹²⁷I in an external magnetic field by diagonalizing the matrix of the perturbation Hamiltonian, which includes hyperfine and Zeeman interactions. nih.gov
Time-Dependent Configuration Interaction (TDCI): This method has been used to simulate the ionization of iodine-containing molecules like iodoacetylene (HCCI) in strong laser fields. nih.gov These simulations model ionization using a complex absorbing potential and can analyze how the strong field alters CI coefficients and electron density distributions. nih.gov
Nuclear-Quadrupole Coupling Models: For molecular iodine (I₂), it has been shown that accurately describing laser-induced alignment requires taking nuclear-quadrupole coupling into account. arxiv.org The interaction of the external field with the molecule's polarizability can be much stronger than the quadrupole-coupling interaction, leading to a decoupling of the nuclear spin from the rotational angular momentum at high intensities. arxiv.org
These computational models provide insights into phenomena such as laser-induced alignment and ionization dynamics, which are difficult to probe experimentally in full detail. ethz.chnih.govarxiv.org
Table 2: Computational Models for Iodine-127 in Strong Fields
| Model/Method | System Studied | Key Focus | Findings | Reference(s) |
|---|---|---|---|---|
| URIMIR Package | Atomic Iodine | Light-matter interaction, quantum dynamics | Compared numerical results with perturbation theory, confirming its validity for certain conditions. | ethz.ch |
| Perturbation Theory | Atomic Iodine | Zeeman spectra, magnetic dipole transitions | Calculated the transition spectrum of ¹²⁷I at zero field and in the presence of a magnetic field. | nih.gov |
| Time-Dependent Configuration Interaction (TDCI) | Iodoacetylene (HCCI) | Strong-field ionization, charge migration | Showed that the strong field alters CI coefficients and electron density, and can control charge oscillation. | nih.gov |
Molecular Orbital and Electronic Structure Analysis of Iodine-127 Species
The electronic structure of Iodine-127, with its valence electron configuration of [Kr]4d¹⁰5s²5p⁵, dictates its chemical behavior and the properties of the molecules it forms. wikipedia.org As the heaviest stable halogen, its large atomic radius and polarizable electron cloud result in weaker bonds and distinct electronic properties compared to lighter halogens. wikipedia.org
The analysis of molecular orbitals (MOs) and electronic structure in iodine-containing species reveals unique phenomena:
Diatomic Iodine (I₂): In its elemental form, iodine exists as I₂ molecules with an I-I bond length of 266.6 pm in the gaseous state. wikipedia.org This bond is among the longest and weakest single bonds known, leading to dissociation into iodine atoms at elevated temperatures. wikipedia.org The violet color of I₂ in nonpolar solvents is due to a π* to σ* electronic transition. wikipedia.org
Charge-Transfer Complexes: In polar solvents, iodine forms charge-transfer adducts, which alter its color to brown. wikipedia.org This shift is a direct consequence of the interaction between the solvent's Lewis base character and the iodine molecule's electronic orbitals.
Iodine Buttressing Effect: A novel strategy for manipulating frontier molecular orbitals involves placing two or more iodine atoms adjacent to each other on an aromatic ring. nsf.gov This "buttressing" causes the in-plane lone pair orbitals on the iodine atoms to mix, creating a high-energy σ-antibonding orbital that becomes the Highest Occupied Molecular Orbital (HOMO). nsf.gov This effect can substantially lower the HOMO-LUMO gap, influencing the electronic state and properties of reactive intermediates and conjugated polymers. nsf.gov This property is unique to iodine among the halogens. nsf.gov
Computational Analysis: Density Functional Theory (DFT) is a powerful tool for analyzing the electronic structure of iodine species. It has been used to calculate the molecular orbital diagram of the IH⁺ cation, identifying the molecular character of its orbitals and the chemical shifts in its resonances upon photoabsorption. aps.org For complex systems, such as iodine molecules confined within AlPO₄-11 crystals, molecular dynamics simulations using Lennard-Jones and Morse potentials are employed to model nonbonded and bond stretch interactions, respectively. acs.org
¹²⁷I Nuclear Magnetic Resonance (NMR): Because the ¹²⁷I nucleus has a spin of 5/2 and a non-spherical charge distribution, its NMR signals are sensitive to the electronic environment. researchgate.net While resonances can be broad, ¹²⁷I NMR can reveal the oxidation state of iodine atoms within a molecule, providing information not available from ¹H or ¹³C NMR. researchgate.net
Table 3: Electronic and Molecular Orbital Properties of Iodine-127 Species
| Species/System | Analytical Method | Key Electronic Feature | Significance | Reference(s) |
|---|---|---|---|---|
| Diatomic Iodine (I₂) | Spectroscopy | Weak I-I single bond; π* to σ* transition | Explains high reactivity, dissociation at high temp, and color in nonpolar solvents. | wikipedia.org |
| Buttressed Iodine Aromatics | DFT Calculations | High-energy σ-antibonding HOMO from lone pair mixing | Lowers HOMO-LUMO gap, alters ground electronic state, potential for new electronic materials. | nsf.gov |
| IH⁺ Cation | DFT, Photoabsorption | Atom-like (5pπ) and molecular (σ*) orbitals | Identifies molecular character of resonances and chemical shifts. | aps.org |
Spectroscopic Methodologies and Advanced Characterization of Iodine 127
Nuclear Magnetic Resonance (NMR) Spectroscopy of Iodine-127
Iodine-127 (¹²⁷I) is the only stable and naturally occurring isotope of iodine, possessing a nuclear spin of I = 5/2. This characteristic, along with its 100% natural abundance, makes it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy. However, its significant quadrupole moment can lead to very broad signals, which presents challenges for high-resolution NMR studies. huji.ac.il Consequently, ¹²⁷I NMR applications are often focused on systems with symmetrical environments around the iodine nucleus or on studying the relaxation behavior of iodide ions. huji.ac.il
Solid-State Iodine-127 NMR Spectroscopy in Metal Iodides
Solid-state NMR (ssNMR) of ¹²⁷I is a powerful technique for probing the local structure and dynamics in inorganic materials, particularly metal iodides. acs.orgresearchgate.net The large interactions experienced by the ¹²⁷I nucleus in the solid state provide detailed information about the local electronic environment.
The chemical shift (CS) tensor of ¹²⁷I is highly sensitive to the local electronic structure and bonding. In solid-state NMR, the anisotropy of the chemical shift provides valuable information that is averaged out in solution-state NMR. Measurements of the ¹²⁷I CS tensor have been performed on various metal iodides, revealing a wide range of chemical shifts. huji.ac.ilacs.org For instance, studies on alkali metaperiodates have shown isotropic chemical shift values ranging from +0.54% for silver metaperiodate to -0.54% for sodium metaperiodate, relative to solid sodium iodide. aip.org
The interpretation of these chemical shift tensors is often aided by computational methods, such as Gauge-Including Projector-Augmented Wave (GIPAW) DFT computations. acs.orgnih.gov These calculations help to correlate the experimental NMR parameters with specific structural features of the metal iodides. For example, in a study of group 2 metal iodides, combining experimental data from different magnetic field strengths (11.75 T and 21.1 T) allowed for the first complete characterization of the electric field gradient and chemical shift tensors for noncubic iodide sites. acs.orgnih.gov
Table 1: Iodine-127 Chemical Shift Tensor Spans in Select Metal Iodides
| Compound | Chemical Shift Tensor Span (ppm) |
| BaI₂·2H₂O | 60 |
| BaI₂ (one site) | 300 |
| MgI₂ | 120(80) |
This table presents the span of the chemical shift tensor, which is a measure of its anisotropy. Data sourced from studies utilizing multifield ¹²⁷I ssNMR. acs.orgresearchgate.net
The ¹²⁷I nucleus possesses a large nuclear quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. researchgate.net This quadrupolar interaction is often the dominant interaction in ¹²⁷I ssNMR and can lead to significant broadening of the NMR signal. The strength of this interaction is characterized by the nuclear quadrupole coupling constant (Cq), which can range from a few MHz to over 200 MHz in metal iodides. acs.orgresearchgate.net
For instance, spectral analysis of group 2 metal iodides revealed Cq(¹²⁷I) values from 43.5 MHz in calcium iodide (CaI₂) to 214 MHz in one of the strontium iodide (SrI₂) sites. acs.orgnih.govresearchgate.net When the quadrupolar interaction is very large, standard second-order perturbation theory is insufficient to accurately model the NMR lineshapes. In such cases, an exact treatment of the quadrupolar interaction is necessary. acs.orgnih.gov The discrepancy between these two models has led to the first observation of "higher-order" quadrupole-induced effects, a significant finding for the interpretation of ssNMR spectra of quadrupolar nuclei. acs.orgresearchgate.net
Furthermore, in some cases, the nuclear hexadecapole interaction, a higher-order electrostatic interaction, has been investigated. However, measurements in cadmium iodide using two-dimensional zero-field NMR have shown this interaction to be indistinguishable from zero, suggesting that previous reports of a significant hexadecapole moment in potassium iodide might have been spurious. unl.edu
Nuclear spin relaxation studies provide insights into the dynamic processes occurring within crystalline systems. In the context of ¹²⁷I in metal iodides, spin-lattice relaxation times (T₁) are influenced by factors such as lattice vibrations and ionic motion. brynmawr.edubrynmawr.edu
A study of lead iodide (PbI₂) investigated the temperature dependence of the ¹²⁷I relaxation rate. The results were interpreted as a combination of two mechanisms: the van Kranendonk mechanism, which arises from lattice vibrations, and a thermally activated process attributed to iodine hopping between vacant lattice sites. brynmawr.edu The temperature dependence of the ¹²⁷I quadrupolar coupling constant in PbI₂ also reflects the temperature-dependent hopping rate of iodine ions. core.ac.uk Similarly, temperature-dependent studies of potassium iodide (KI) have been conducted to understand the spin-lattice relaxation and chemical shift of the ¹²⁷I nucleus. osti.gov
The high sensitivity of ¹²⁷I NMR parameters, particularly the quadrupolar coupling constant, to subtle changes in the local structure makes it a valuable tool for NMR crystallography. acs.orgnih.gov By combining experimental ¹²⁷I ssNMR data with theoretical calculations, it is possible to refine crystal structures and even predict potential structures for hydrated compounds. acs.orgnih.govresearchgate.net
For example, GIPAW DFT computations have been used in conjunction with ¹²⁷I ssNMR to complement experimental findings for metal iodides and their hydrates. acs.orgresearchgate.netnih.gov This approach has highlighted the sensitivity of the Cq(¹²⁷I) to minor structural variations, demonstrating its potential for detailed structural elucidation. acs.orgnih.gov
Nuclear Spin Relaxation Studies in Crystalline Systems
Solution-State Iodine-127 NMR Spectroscopy and Speciation Analysis
In solution, the rapid tumbling of molecules typically averages out the anisotropic interactions, leading to sharper NMR lines. However, due to the large quadrupole moment of ¹²⁷I, even in solution, the signals can be very broad unless the iodide ion is in a highly symmetric environment. huji.ac.il This often limits the application of high-resolution ¹²⁷I NMR in solution. huji.ac.il
Despite these challenges, solution-state ¹²⁷I NMR is a useful tool for speciation analysis, allowing for the identification and quantification of different iodine species in solution. osti.gov The chemical shift of ¹²⁷I is sensitive to the oxidation state and chemical environment of the iodine atom. For example, in organic iodides dissolved in solvents like (CD₃)₂S(O) or (CD₃)₂NC(O)D, the I⁻ and IO₄⁻ signals appear as clear singlets, revealing the oxidation state which might not be apparent from ¹H or ¹³C NMR spectra. researchgate.net
Studies have also utilized ¹²⁷I NMR to investigate the binding of iodide to macromolecules. For instance, the binding of iodide to lactoperoxidase has been studied, showing that the binding is facilitated by the protonation of an amino acid residue. openmedscience.com However, in complex solutions where iodine can exist in multiple forms (e.g., I⁻, I₂, I₃⁻), chemical exchange between these species can lead to the broadening and eventual disappearance of the NMR signal. osti.gov This highlights a limitation of ¹²⁷I NMR in tracking speciation in dynamic systems where multiple iodine forms are in rapid equilibrium. osti.govosti.gov
Chemical Shift Ranges and Environmental Sensitivity
Nuclear Quadrupole Resonance (NQR) Spectroscopy of Iodine-127
NQR spectroscopy is a powerful technique for studying quadrupolar nuclei like ¹²⁷I in the solid state. du.ac.in It measures the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus, providing detailed information about the electronic structure and bonding in the absence of an external magnetic field. du.ac.in
Zero-field two-dimensional (2D) NQR spectroscopy has been employed to gain more precise measurements of NQR parameters. This technique can overcome the inhomogeneous broadening often present in conventional one-dimensional NQR spectra. unl.edu
A study on cadmium iodide (CdI₂) utilized 2D NQR to simultaneously measure the two nuclear spin transition frequencies for the iodine resonance. unl.edu This approach significantly improved the precision, with a homogeneous linewidth of about 5 kHz compared to the inhomogeneous broadening of several hundred kHz in conventional spectra. unl.edu The enhanced precision allows for a more accurate determination of the nuclear hexadecapole coupling constant, which was found to be indistinguishable from zero in this particular study. unl.edu
¹²⁷I NQR spectroscopy is highly effective for characterizing charge-transfer (CT) complexes between iodine and organic molecules, particularly those containing donor atoms like sulfur or nitrogen. oup.com The NQR frequencies are sensitive to the charge distribution within the complex.
Studies on complexes of iodine with sulfur-containing molecules like 1,4-dithiane (B1222100), thiane (B73995), and 1,4-thioxane have revealed the presence of two distinct iodine environments, corresponding to the bridging and terminal iodine atoms in the I-I bond. oup.com By applying the Townes-Dailey approximation, the charge densities on the donor and iodine atoms can be estimated, providing a quantitative measure of the donor strength. oup.com For instance, the order of donor strength towards iodine was determined to be thiane > 1,4-thioxane > 1,4-dithiane ≈ 1,3,5-trithiane. oup.com Similarly, ¹²⁷I NQR has been used to study iodine-substituted dialkyl ethers, showing that the OR group acts as an electron donor. osti.gov
The NQR frequency (νQ) and the nuclear quadrupole coupling constant (e²qzzQ/h) are directly related to the electric field gradient (EFG) at the nucleus, which in turn is a sensitive measure of the electronic charge distribution and chemical bonding. arxiv.orgresearchgate.net
In α-(BEDT-TTF)₂I₃, ¹²⁷I NQR studies revealed two distinct spectral lines corresponding to the terminal iodine atoms in two crystallographically independent I₃⁻ anions. arxiv.org First-principles calculations of the EFG were used to assign the observed NQR frequencies to specific iodine sites. arxiv.org The temperature dependence of the NQR frequencies provided insights into the charge ordering transition in this material. arxiv.org The correlation between NQR frequency and bond length in I₃⁻ anions has also been investigated. arxiv.org Generally, the EFG is highly sensitive to even minute changes in the internal atomic coordinates. arxiv.org
Table 2: Representative ¹²⁷I NQR Data for Iodine Complexes
| Complex | Transition | Frequency at 77 K (MHz) | e²qzzQ/h (MHz) |
| 1,4-Dithiane-2I₂ | ν₁(1/2-3/2) Bridging | 276.50 | 1839.8 |
| ν₁(1/2-3/2) Terminal | 382.40 | 764.8 | |
| Thiane-I₂ | ν₁(1/2-3/2) Bridging | 289.44 | 1926.2 |
| ν₁(1/2-3/2) Terminal | 386.30 | 772.6 | |
| 1,4-Thioxane-I₂ | ν₁(1/2-3/2) Bridging | 284.48 | 1893.1 |
| ν₁(1/2-3/2) Terminal | 384.81 | 769.6 | |
| Data adapted from H. Terao et al., Bull. Chem. Soc. Jpn., 1985, 58, 2318-2322. oup.com |
NQR Spectral Analysis in Iodine Complexes with Organic Molecules
Optical Spectroscopy Techniques for Iodine-127 (Molecular Iodine)
Molecular iodine (¹²⁷I₂) is a crucial molecule in high-precision optical spectroscopy and is used as a frequency reference standard in the visible spectrum. Its dense and well-characterized absorption spectrum allows for the stabilization of lasers to very high precision.
Doppler-free spectroscopic techniques, such as modulation transfer spectroscopy and saturated absorption spectroscopy, are employed to resolve the narrow hyperfine structure of the rovibrational transitions of ¹²⁷I₂. mdpi.comarxiv.org These hyperfine transitions, with linewidths on the order of megahertz, serve as highly accurate frequency references. arxiv.org
Recent studies have focused on measuring the absolute frequencies and hyperfine structures of various lines of ¹²⁷I₂ with high precision. For example, the hyperfine structures of several lines around 514 nm were measured with an uncertainty of a few kilohertz. mdpi.com The hyperfine splitting is fitted to a Hamiltonian to determine the hyperfine constants, including the electric quadrupole and magnetic spin-rotation constants. mdpi.comarxiv.org These high-precision measurements of the hyperfine components of ¹²⁷I₂ transitions are essential for developing optical frequency standards and for applications in telecommunications and fundamental physics research. mdpi.comarxiv.org Laser-induced fluorescence is another technique used to study the isotopes of molecular iodine. researchgate.netresearchgate.net
Absorption Spectroscopy (UV-Vis, IR, VUV) of Iodine-127 Molecular Species (I₂)weebly.comaip.org
The absorption spectrum of molecular iodine (I₂) is characterized by distinct transitions across the ultraviolet (UV), visible (Vis), infrared (IR), and vacuum ultraviolet (VUV) regions. aip.org The visible absorption spectrum, which gives iodine vapor its characteristic purple color, arises primarily from electronic transitions from the ground state (X ¹Σg⁺) to the B ³Π₀u⁺ excited state. weebly.comfsu.eduscribd.com This B-X transition is one of the most thoroughly studied diatomic transitions. aip.org
UV-Vis spectrophotometry is a common technique for analyzing I₂. fsu.edu The absorption spectrum in the visible region (approximately 490 to 650 nm) shows a series of discrete vibrational bands. scribd.comaapt.org In solution, species like the triiodide ion (I₃⁻), formed from the reaction of I₂ with iodide (I⁻), can be detected and quantified using UV-Vis spectroscopy, with characteristic absorption peaks around 288 nm and 351 nm. pnnl.govresearchgate.net While molecular iodine (I₂) and triiodide (I₃⁻) are readily detectable by UV-Vis, they may be undetectable with Fourier Transform Infrared (FTIR) spectroscopy. pnnl.govresearchgate.net Infrared spectroscopy primarily probes the vibrational states of molecules. aip.org The VUV absorption spectrum of I₂, observed at high resolution, reveals numerous features, including extended Rydberg series. nist.gov
| Spectroscopic Technique | Detected Iodine Species | Typical Wavelength/Region |
| UV-Vis Spectroscopy | I₂, I₃⁻ | 490-650 nm (for I₂), 288 nm & 351 nm (for I₃⁻) aapt.orgresearchgate.net |
| Infrared (IR) Spectroscopy | Various molecular species | Probes vibrational states aip.org |
| Vacuum UV (VUV) Spectroscopy | I₂ | 56,500 - 75,800 cm⁻¹ nist.gov |
Theoretical Simulation of Iodine Molecular Isotope Absorption Spectraspiedigitallibrary.org
Theoretical simulations are crucial for interpreting the complex experimental absorption spectra of iodine isotopes. spiedigitallibrary.org These simulations calculate the potential energy curves of the ground and excited electronic states and the probabilities of transitions between different vibrational and rotational levels. weebly.comacs.org The absorption spectrum can be simulated by considering the Franck-Condon principle, which governs the intensity of vibronic transitions. scribd.comspiedigitallibrary.org
Models like the Morse potential provide a more accurate representation of the potential energy wells of diatomic molecules like I₂ compared to the simple harmonic oscillator model, especially at higher vibrational energies. weebly.comfsu.eduscribd.com Computational programs are used to calculate electronic energy levels and predict the absorption spectrum. weebly.com By comparing simulated spectra with experimental data, researchers can validate theoretical models and refine spectroscopic constants. aip.org These simulations are essential for identifying the specific absorption lines of different iodine isotopes, such as ¹²⁷I₂ and ¹²⁹I₂, which is critical for isotopic analysis. spiedigitallibrary.org A theoretical absorption spectrum for iodine has been successfully generated and compared with experimental measurements. researchgate.net
Analysis of Band Convergence Limits and Rydberg Seriesnist.gov
The analysis of band convergence in the absorption spectrum of I₂ provides critical information about the molecule's dissociation energy. As the vibrational quantum number in the excited state increases, the spacing between adjacent vibrational bands decreases, and the bands converge to a limit. fsu.eduscribd.com This convergence limit corresponds to the energy required to dissociate the molecule from its ground state into two atoms. fsu.edu For the B ³Π₀u⁺ state, the molecule approaches its convergence limit near 500 nm. weebly.com
In the VUV region, the I₂ spectrum is characterized by Rydberg series. nist.gov These are series of electronic transitions where an electron is excited to a high-energy orbital with a large principal quantum number. ethz.ch These series converge to the ionization limits of the molecule, corresponding to the formation of the I₂⁺ ion in its different electronic states. nist.gov Extensive tables of observed features in the VUV region between 56,500 cm⁻¹ and 75,800 cm⁻¹ assign most bands to Rydberg series that converge to a common limit, which is assumed to correspond to the X ²Πg, 3/2 state of the I₂⁺ ion. nist.gov The study of these series provides precise values for the ionization energies of the molecule. researchgate.netcdnsciencepub.com
Laser-Induced Fluorescence (LIF) Measurements of Iodine-127researchgate.netbipm.org
Laser-Induced Fluorescence (LIF) is a highly sensitive and non-perturbative spectroscopic technique extensively used for studying molecular iodine (¹²⁷I₂). arxiv.orgresearchgate.netbipm.org The method involves exciting a specific rovibronic (rotational-vibrational level within an electronic state) transition with a narrow-linewidth laser and then detecting the resulting fluorescence as the excited molecule relaxes to lower energy levels. aapt.orgbipm.org This technique is particularly well-suited for iodine due to its convenient absorption bands in the visible spectrum, accessible by various lasers such as argon ion, krypton, and Nd:YAG lasers. weebly.comspiedigitallibrary.orgresearchgate.net The intensity of the fluorescence can be related to the concentration of iodine and can be affected by factors like collisional quenching from impurities. bipm.orgnih.gov
Fluorescence Spectrum Calculation and Experimental Verificationresearchgate.net
The fluorescence spectrum of ¹²⁷I₂ can be theoretically calculated and then compared with experimental measurements for verification. researchgate.netresearchgate.net The calculation involves identifying the absorption lines resonant with the laser excitation wavelength and then determining the subsequent emission pathways to various vibrational levels of the ground state. researchgate.net
For example, the fluorescence spectrum of ¹²⁷I₂ excited by a copper-vapor laser at 578.2 nm has been both calculated and experimentally recorded, showing good agreement. researchgate.net Similarly, spectra excited by Kr laser radiation (647.1 nm) have been studied and calculated. researchgate.net Experimental verification often involves using a monochromator to resolve the fluorescence by wavelength and a sensitive detector, like a photomultiplier tube, to measure the intensity. weebly.com Such experimental validations have been performed using various laser sources, including Nd:YAG lasers at 532 nm, to study the resulting fluorescence emission spectra. spiedigitallibrary.org These comparisons are vital for confirming the accuracy of the molecular potential energy curves and transition dipole moments used in the theoretical models. arxiv.org
Applications in Studying Radiative Lifetime and Hyperfine Structurearxiv.orgresearchgate.net
LIF is a powerful tool for investigating the fundamental properties of ¹²⁷I₂, such as radiative lifetimes and hyperfine structure. arxiv.orgresearchgate.net
Radiative Lifetime: The radiative lifetime of an excited state is the average time a molecule spends in that state before fluorescing. It can be measured by exciting the molecules with a short laser pulse and then recording the decay of the fluorescence intensity over time. arxiv.org These measurements provide insight into the transition dipole moment and the structure of the excited state. arxiv.org For instance, the radiative lifetime of the E ³Πg state of molecular iodine has been measured using two sequential nanosecond pulse laser excitations. researchgate.net
Hyperfine Structure: High-resolution, Doppler-free LIF techniques can resolve the hyperfine structure of ¹²⁷I₂ transitions. bipm.org This structure arises from the interaction between the nuclear spin (I = 5/2 for ¹²⁷I) and the molecule's electromagnetic fields. nsf.gov The analysis of the hyperfine splitting provides precise values for molecular constants. nsf.gov Because of its rich and well-resolved hyperfine structure, molecular iodine is used as a frequency standard in the visible region of the spectrum. bipm.org LIF measurements have been used to study the hyperfine structure in both molecular iodine (I₂) and singly ionized atomic iodine (I II). nsf.govaiaa.org
Raman Spectroscopy for Iodine-127 Speciation and Quantificationpnnl.gov
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical structure and composition of a sample. It is used for the speciation (identifying different chemical forms) and quantification of iodine-containing species. pnnl.govosti.gov For instance, Raman spectroscopy can be used to identify molecular ions integrated into materials like iodine-substituted hydroxyapatite. rsc.org
In aqueous solutions, Raman spectroscopy can distinguish between different iodine species. However, its sensitivity varies for different forms; while species like iodate (B108269) (IO₃⁻) and periodate (B1199274) (IO₄⁻) can be detected, molecular iodine (I₂) is often difficult to detect with this method. pnnl.govosti.gov Triiodide (I₃⁻) can sometimes be detected in the low wavenumber region. pnnl.govresearchgate.net The technique's effectiveness can be enhanced through methods like two-dimensional correlation analyses to improve the resolution of overlapping signals. osti.gov Raman spectroscopy has been employed to study the sorption behavior of iodide and iodate ions on various materials. iaea.org
Tunable Diode Laser Absorption Spectroscopy (TDLAS) for Gaseous Iodine-127
Tunable Diode Laser Absorption Spectroscopy (TDLAS) is an advanced optical technique used for measuring the concentration of specific gases with high sensitivity and selectivity. yokogawa.comresearchgate.netbeamonics.se The methodology is based on the principle that gas molecules absorb light at specific characteristic wavelengths. nanoplus.com By tuning a diode laser to a precise absorption line of a target gas and measuring the amount of light absorbed as it passes through the sample, the concentration of the gas can be determined based on the Beer-Lambert Law. clu-in.org
A standard TDLAS system comprises a tunable diode laser as the monochromatic light source, optics for collimating the beam, a sample cell or an open path through which the gas flows, and a photodetector to measure the transmitted light intensity. researchgate.netnanoplus.com The high selectivity of TDLAS arises from the extremely narrow linewidth of the laser, which allows for the targeting of a single absorption line, minimizing interference from other gases. clu-in.orgadev.it This makes the technique virtually interferent-free. clu-in.org Modern TDLAS instruments often employ wavelength modulation spectroscopy (WMS) to enhance the signal-to-noise ratio, enabling detection limits at the parts-per-million (ppm) to parts-per-billion (ppb) level. researchgate.netbeamonics.se
In the context of Iodine-127, TDLAS is used to detect and quantify gaseous molecular iodine (¹²⁷I₂). researchgate.net The technique offers fast, real-time, and in-situ measurements, which is advantageous for monitoring industrial processes or environmental applications. yokogawa.comresearchgate.net The absorption spectra of molecular iodine isotopes, including ¹²⁷I₂, have been studied to develop methods for determining their concentrations in gas mixtures. researchgate.net For instance, the absorption spectra of I₂ can be used for laser-induced fluorescence (LIF) measurements, which are important for studying hyperfine structure and for optical frequency metrology. researchgate.net
Table 1: Characteristics of TDLAS for Gaseous Molecular Iodine (I₂) Detection
| Feature | Description | Reference(s) |
| Principle | Measures absorption of laser light at a specific wavelength characteristic of the target molecule (I₂). | beamonics.senanoplus.com |
| Selectivity | High; targets a single absorption line, minimizing cross-interference from other gases. | yokogawa.comclu-in.orgadev.it |
| Sensitivity | High; capable of detecting concentrations at ppm, ppb, or even ppt (B1677978) levels. | researchgate.netbeamonics.se |
| Response Time | Fast; allows for real-time, in-situ measurements. | beamonics.seadev.it |
| Measurement Mode | Non-contact; light is passed through the gas sample without physical interaction. | yokogawa.comresearchgate.net |
| Applications | Industrial process control, environmental monitoring, leak detection. | beamonics.seclu-in.org |
X-ray Emission and Crystallographic Analysis for Iodine-127
X-ray based techniques are powerful tools for the characterization of materials containing Iodine-127, providing information on both elemental composition and atomic structure. aip.org The primary methods include X-ray fluorescence for elemental analysis and X-ray crystallography for structural determination.
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. In this method, a sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. When electrons from higher energy shells drop down to fill these vacancies, they emit secondary X-rays (fluorescence) with energies characteristic of the specific element. For Iodine-127, XRF allows for its direct estimation and quantification within a sample. nih.gov This method has been applied to understand complex pathophysiological conditions, such as the thyroid gland's adaptation to iodine overload, by measuring the total thyroid iodine content (TIC). nih.gov
X-ray Crystallography , also known as X-ray diffraction (XRD), is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. iucr.org When a beam of X-rays strikes a crystal, the atoms scatter the X-rays, producing a diffraction pattern of spots. By analyzing the positions and intensities of these spots, crystallographers can deduce the precise location of each atom, including Iodine-127, within the crystal lattice. iucr.org
This technique has been instrumental in characterizing the structure of elemental iodine and a vast array of iodine-containing compounds. For example, early analysis of solid iodine determined the I-I bond distance in the diatomic molecule. aip.org X-ray diffraction studies on liquid iodine revealed an intramolecular bond length of 2.70 ± 0.01 Å. researchgate.net Furthermore, crystallographic analysis has been used to determine the molecular structures and intermolecular distances in compounds like 1,2-, 1,3-, and 1,4-diiodobenzene (B128391) aip.org, and to elucidate the complex, polymeric, or helical structures of halogen azides like iodine azide (B81097) (IN₃). nih.gov In materials science, single-crystal X-ray diffraction is used to characterize novel coordination polymers, such as those containing copper-iodine frameworks, revealing details of their 2D or 3D structures. rsc.org
Table 2: Selected Crystallographic Data for Iodine-127 Containing Substances
| Substance | Formula | Crystal System | I-I Bond/Separation Distance (Å) | Reference(s) |
| Solid Iodine | I₂ | Orthorhombic | 2.64 (intramolecular) | aip.org |
| Liquid Iodine | I₂ | - | 2.70 (intramolecular) | researchgate.net |
| 1,2-Diiodobenzene | C₆H₄I₂ | - | 4.00 (intramolecular I-I) | aip.org |
| 1,3-Diiodobenzene | C₆H₄I₂ | - | 6.85 (intramolecular I-I) | aip.org |
| 1,4-Diiodobenzene | C₆H₄I₂ | - | 5.92 (intramolecular I-I) | aip.org |
| Iodine Azide (α-IN₃) | IN₃ | Monoclinic | - | nih.gov |
Nuclear Reactions and Interactions Involving Iodine 127
Neutron-Induced Reactions on Iodine-127
Neutron-induced reactions on ¹²⁷I are of significant interest, particularly in the context of nuclear energy and activation analysis. These reactions are broadly categorized based on the energy of the incident neutron.
Neutron Capture Cross Section Measurements for ¹²⁷I(n,γ)¹²⁸I Reaction
The neutron capture reaction, where a ¹²⁷I nucleus absorbs a neutron and subsequently emits gamma radiation to become Iodine-128 (¹²⁸I), is a fundamental process. The probability of this reaction occurring is quantified by its cross section (σ), a measure of the effective target area the nucleus presents to the incident neutron.
The experimental determination of the ¹²⁷I(n,γ)¹²⁸I reaction cross section typically involves the activation method. tandfonline.comiaea.org This technique relies on irradiating a sample containing ¹²⁷I with a well-characterized neutron flux and then measuring the radioactivity of the resulting ¹²⁸I.
Key steps in the experimental methodology include:
Sample Irradiation: Samples, often in the form of potassium iodide (KI) or other iodine compounds, are irradiated with neutrons. iaea.orgresearchgate.net The neutron source can be a nuclear reactor, providing a broad spectrum of neutron energies, or an accelerator-based source producing neutrons of specific energies, such as through the ⁷Li(p,n)⁷Be reaction. tandfonline.comiaea.org
Activity Measurement: After irradiation, the gamma rays emitted from the decay of the produced ¹²⁸I are measured using a high-purity germanium (HPGe) detector. tandfonline.comtandfonline.com The characteristic 442.9 keV gamma-ray of ¹²⁸I is often used for this measurement. tandfonline.com
Cross Section Calculation: The reaction cross section is then calculated based on the measured activity, the neutron flux, the number of target nuclei, and other experimental parameters. researchgate.net
A critical aspect of modern cross-section measurements is the detailed quantification of uncertainties. This involves identifying all sources of uncertainty in the experimental setup and propagating them to the final cross-section value. A covariance analysis is often performed to determine the correlation between uncertainties in different measured values. iaea.orgresearchgate.net Major sources of uncertainty include the detector efficiency, monitor reaction cross section, gamma-ray intensity, and sample properties. researchgate.net Corrections for effects like gamma-ray self-attenuation and true coincidence summing are also applied to improve accuracy. iaea.org
Experimental cross-section data for the ¹²⁷I(n,γ)¹²⁸I reaction are crucial for validating and improving evaluated nuclear data libraries. These libraries, such as ENDF/B (Evaluated Nuclear Data File) in the United States, JEFF (Joint Evaluated Fission and Fusion File) in Europe, JENDL (Japanese Evaluated Nuclear Data Library) in Japan, and TENDL (TALYS-based Evaluated Nuclear Data Library), provide comprehensive sets of recommended nuclear data for a wide range of applications. iaea.orgjaea.go.jp
Comparisons between newly measured cross sections and the values in these libraries often reveal discrepancies, highlighting areas where the evaluations could be improved. iaea.orgjaea.go.jp For instance, a recent measurement of the ¹²⁷I(n,γ)¹²⁸I cross section in the neutron energy range of 0.60 to 2.51 MeV was compared with data from ENDF/B-VIII.0, JEFF-3.1/A, TENDL-2019, and JENDL-4.0. iaea.org Such comparisons help to refine the theoretical models used in the evaluations and ensure the reliability of the data for various applications. tandfonline.comtandfonline.com Theoretical calculations using nuclear reaction model codes like TALYS and EMPIRE are also performed to understand the underlying nuclear physics and to compare with both experimental data and evaluated libraries. iaea.orgihep.ac.cn
Below is a table showing a comparison of thermal neutron capture cross section values for the ¹²⁷I(n,γ)¹²⁸I reaction from different experiments.
| Experimental Method | Thermal Neutron Capture Cross Section (barns) | Reference |
| Activation, Rikkyo University Research Reactor | 6.40 ± 0.29 | tandfonline.com |
| Activation, 20 Ci 241Am-Be neutron source | 5.93 ± 0.52 |
In the low-energy neutron region, the ¹²⁷I(n,γ)¹²⁸I reaction is considered a standard monitor for neutron activation experiments. iaea.org This means that due to its well-characterized cross section and convenient decay properties (a half-life of about 25 minutes and a distinct gamma-ray emission), it can be used to accurately determine the neutron flux in an experiment. tandfonline.com By irradiating a known amount of iodine along with the sample of interest, the neutron flux can be calculated from the activity of the produced ¹²⁸I. This calibrated flux can then be used to determine the cross section of other reactions or the elemental composition of the unknown sample. The use of ¹²⁷I as a monitor is particularly valuable in neutron activation analysis (NAA), a highly sensitive technique for determining the elemental composition of a wide variety of materials. researchgate.nettandfonline.com
Comparison with Evaluated Nuclear Data Libraries (ENDF/B, JEFF, TENDL, JENDL)
Fast Neutron Induced Reactions (e.g., ¹²⁷I(n,2n)¹²⁶I)
When ¹²⁷I is bombarded with high-energy (fast) neutrons, other reactions besides neutron capture become possible. One of the most significant is the (n,2n) reaction, where an incident neutron knocks out two neutrons from the target nucleus, resulting in the formation of Iodine-126 (¹²⁶I). ihep.ac.cn This reaction has a threshold energy, meaning the incident neutron must have a certain minimum energy for the reaction to occur, which for ¹²⁷I(n,2n)¹²⁶I is 9.217 MeV. in2p3.frin2p3.fr
The cross section for the ¹²⁷I(n,2n)¹²⁶I reaction has been measured at various neutron energies, particularly in the 13-15 MeV range, which is relevant for D-T fusion neutron sources. ihep.ac.cn However, there are significant discrepancies, sometimes exceeding 100%, among the available experimental data, much of which is several decades old. ihep.ac.cn Recent measurements with detailed uncertainty analysis aim to resolve these discrepancies and provide more reliable data. ihep.ac.cnihep.ac.cn These new measurements are compared with evaluated data from libraries like ENDF/B-VIII.0, JEFF-3.3, JENDL-5, BROND-3.1, CENDL-3.2, and TENDL-2021. ihep.ac.cn The experimental results are also compared with theoretical calculations from codes like TALYS-1.95 and EMPIRE-3.2.3 to test the predictive power of nuclear models. ihep.ac.cnresearchgate.net
The following table presents measured cross-section values for the ¹²⁷I(n,2n)¹²⁶I reaction at different neutron energies.
| Neutron Energy (MeV) | Cross Section (mb) | Reference |
| 13.83 ± 0.05 | 1653 ± 80 | ihep.ac.cn |
| 14.33 ± 0.10 | 1701 ± 84 | ihep.ac.cn |
| 14.79 ± 0.10 | 1735 ± 84 | ihep.ac.cn |
Proton-Induced Nuclear Reactions on Iodine-127
The interaction of protons with ¹²⁷I nuclei can lead to a variety of nuclear reactions, depending on the energy of the incident proton. These reactions are important for the production of medical radioisotopes. ajol.infoajol.info For example, proton-induced reactions on iodine can produce various isotopes of xenon and tellurium, some of which have applications in nuclear medicine for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). ajol.infoarxiv.org
The cross sections for these reactions, also known as excitation functions, are calculated using nuclear model codes like EXIFON and ALICE82. ajol.infoiaea.org These theoretical calculations are then compared with experimental data to validate the models and to optimize the production of specific radioisotopes. iaea.orgfudutsinma.edu.ng The calculations consider different reaction mechanisms, including statistical multistep direct and compound reactions. ajol.inforesearchgate.net
Calculations have been performed for various proton-induced reactions on ¹²⁷I, such as (p,α), (p,nα), (p,g), (p,ng), and (p,pg), over an energy range from 0 to 30 MeV. ajol.info The results show the energy dependence of the cross sections for producing different residual nuclei. ajol.info For instance, the plots of the ¹²⁷I(p,ng) and ¹²⁷I(p,2ng) reactions show full excitation curves, confirming the possibility of producing Xenon-127 and Xenon-126 isotopes within this energy range. ajol.info
The table below shows calculated cross-section data for various proton-induced reactions on ¹²⁷I at an incident proton energy of 30 MeV.
| Exit Channel | Cross Section (mb) | Reference |
| (p,α) | 16.5 | ajol.info |
| (p,nα) | 13.2 | ajol.info |
| (p,αg) | 18.2 | ajol.info |
| (p,an) | 13.2 | ajol.info |
| (p,g) | 2.1 | ajol.info |
| (p,ng) | 168.1 | ajol.info |
| (p,pg) | 14.1 | ajol.info |
Calculation of Reaction Cross Sections
The reaction cross section is a measure of the probability that a specific nuclear reaction will occur between an incident particle and a target nucleus. For Iodine-127, these cross sections have been both experimentally measured and theoretically calculated for various incident particles and energies.
Theoretical calculations are often performed using nuclear reaction model codes like TALYS, EMPIRE, and EXIFON. iaea.orgihep.ac.cn These codes utilize different nuclear models to predict the cross sections of various possible reaction channels. For instance, the TALYS-1.9 and EMPIRE-3.2 codes have been used to calculate the cross section of the ¹²⁷I(n,γ)¹²⁸I reaction. iaea.org Similarly, the theoretical excitation functions for the ¹²⁷I(n, 2n)¹²⁶I reaction have been calculated using TALYS-1.95 and EMPIRE-3.2.3. ihep.ac.cn
The EXIFON code, which is based on a model for statistical multistep direct and compound reactions, has been employed to calculate neutron- and proton-induced reaction cross sections on Iodine-127 for incident energies up to 30 MeV. scirp.orgajol.info These calculations can explore various exit channels, leading to the production of different isotopes. researchgate.net For example, calculations of proton-induced reactions on ¹²⁷I have been performed to evaluate the excitation functions for the formation of various iodine, xenon, and tellurium isotopes. ajol.info
Experimental measurements provide crucial data to validate and refine these theoretical models. For example, the cross section for the ¹²⁷I(n,γ)¹²⁸I reaction has been experimentally measured in the neutron energy range of 0.60 to 2.51 MeV using the neutron activation technique. iaea.org Similarly, the cross sections for the ¹²⁷I(n, 2n)¹²⁶I reaction have been measured at neutron energies of 13.83, 14.33, and 14.79 MeV. ihep.ac.cn
Discrepancies can exist between different evaluated nuclear data libraries (like ENDF/B-VIII.0, JEFF-3.1/A, TENDL-2019, and JENDL-4.0) and experimental results, highlighting the ongoing need for precise measurements. iaea.org
| Reaction | Incident Neutron Energy (MeV) | Cross Section (mb) | Method | Reference |
|---|---|---|---|---|
| ¹²⁷I(n,γ)¹²⁸I | 0.60 | 431.7 ± 20.48 | Experimental (Activation) | iaea.org |
| ¹²⁷I(n,γ)¹²⁸I | 1.26 | Value not specified | Experimental (Activation) | iaea.org |
| ¹²⁷I(n,γ)¹²⁸I | 2.51 | Value not specified | Experimental (Activation) | iaea.org |
| ¹²⁷I(n,2n)¹²⁶I | 13.83 ± 0.05 | Value not specified | Experimental (Activation) | ihep.ac.cn |
| ¹²⁷I(n,2n)¹²⁶I | 14.33 ± 0.10 | Value not specified | Experimental (Activation) | ihep.ac.cn |
| ¹²⁷I(n,2n)¹²⁶I | 14.79 ± 0.10 | Value not specified | Experimental (Activation) | ihep.ac.cn |
Statistical Multistep Reaction Models
Statistical multistep models are theoretical frameworks used to describe the mechanisms of nuclear reactions, particularly at intermediate energies (up to about 100 MeV). scirp.orgresearchgate.net These models provide a consistent description of direct, pre-equilibrium, and equilibrium processes. scirp.orgresearchgate.net They are essential for understanding the energy and angular distribution of emitted particles in nuclear reactions involving Iodine-127.
The core idea behind these models is that a nuclear reaction proceeds through a series of stages. In the initial stage, a direct interaction may occur. This is followed by a pre-equilibrium stage where the excitation energy is shared among a few nucleons, and finally, an equilibrium stage where the energy is distributed among all nucleons in the compound nucleus.
Several codes implement statistical multistep models. The CCONE code, for example, is based on a multi-step statistical model, among others, and has been used for calculating neutron-induced reaction cross sections on iodine isotopes. tandfonline.comtandfonline.com The EXIFON code is based on an analytical model for statistical multistep direct (SMD) and statistical multistep compound (SMC) reactions. scirp.orgsemanticscholar.org This model has been applied to describe nuclear reactions up to 30 MeV and can be extended to higher energies. scirp.orgsemanticscholar.org
The statistical multistep model equation can be generally represented as a sum of contributions from the SMD, SMC, and multiple particle emission (MPE) processes. semanticscholar.org The SMD part accounts for direct, single-step up to five-step contributions, while the SMC emission is described by a master equation. semanticscholar.org The MPE term includes second-chance, third-chance emissions, and so on. semanticscholar.org
Applications of Iodine 127 As a Stable Isotope in Research Disciplines
Isotopic Tracing and Environmental Geochemistry Utilizing ¹²⁹I/¹²⁷I Ratios
The stable isotope of iodine, Iodine-127 (¹²⁷I), serves as a crucial baseline for interpreting the distribution and behavior of its long-lived radioisotope, Iodine-129 (¹²⁹I). The ratio of these two isotopes (¹²⁹I/¹²⁷I) is a powerful tool in various fields of environmental and earth sciences. usgs.govjcu.edu.au While ¹²⁷I is naturally occurring and ubiquitous, ¹²⁹I is produced both naturally through cosmogenic and in-situ reactions and anthropogenically through nuclear activities. usgs.gov The distinct sources of ¹²⁹I, particularly from nuclear reprocessing plants, create elevated and variable ¹²⁹I/¹²⁷I ratios in the environment compared to the pre-nuclear era, making this ratio an effective tracer for a range of processes. usgs.govresearchgate.net
The conservative behavior of iodine in aquatic systems, combined with the distinct signatures of the ¹²⁹I/¹²⁷I ratio, makes it an invaluable tracer in hydrology and oceanography. researchgate.netnmbu.no Anthropogenic ¹²⁹I, with its long half-life of 15.7 million years, has been widely dispersed in the marine environment, providing a clear signal for tracking water movements. researchgate.netnih.gov
The ¹²⁹I/¹²⁷I ratio is a promising tool for dating old groundwater, providing insights into recharge rates, resource renewability, and aquifer vulnerability. usgs.govresearchgate.netiaea.org The methodology is analogous in many respects to the ³⁶Cl dating method, as ¹²⁹I is a soluble, fairly non-reactive halogen that primarily exists as a non-sorbing anion. usgs.gov However, a key advantage of the ¹²⁹I system is that the initial ¹²⁹I/¹²⁷I ratio in the atmosphere and oceans is relatively homogeneous, which can simplify the estimation of input values for dating models. usgs.gov
The longer half-life of ¹²⁹I compared to other tracers like ³⁶Cl (1.6 million years vs. 0.3 million years) makes it particularly suitable for dating very old groundwaters. usgs.gov Challenges in the application of this method include potential subsurface production of ¹²⁹I and the addition of stable ¹²⁷I from geologic sources, though the latter is often less of a concern than with chlorine due to the lower abundance of iodine in most rock types. usgs.gov The interpretation of groundwater age from ¹²⁹I/¹²⁷I ratios requires careful consideration of these factors to ensure accurate age estimations. usgs.govresearchgate.net
The anthropogenic ¹²⁹I released into the marine environment serves as an excellent tracer for oceanographic studies due to its long residence time and conservative properties. researchgate.netresearchgate.net By measuring the ¹²⁹I/¹²⁷I ratios in different water bodies, scientists can investigate the mixing and circulation of water masses. researchgate.netfrontiersin.org
For instance, studies in the East China Sea have utilized ¹²⁹I/¹²⁷I ratios to trace the interaction between different water masses, such as the Yangtze River Diluted Water, the Taiwan Warm Current, and the Kuroshio Current Water. researchgate.netresearchgate.net Similarly, in the Baltic Sea, the variability in ¹²⁷I concentrations often correlates with changes in salinity, while the ¹²⁹I/¹²⁷I ratio provides a means to estimate water exchange rates and assess the impact of water inflow from the North Sea. acs.org The distinct ¹²⁹I/¹²⁷I signatures of different water sources, such as those influenced by discharges from nuclear reprocessing plants versus global fallout, allow for the deconvolution of complex mixing scenarios. frontiersin.org
Table 1: Iodine Isotope Concentrations in Different Water Masses of the East China Sea (ECS) and Adjacent Waters
| Water Mass/Location | ¹²⁹I Concentration (10⁷ atoms/L) | ¹²⁷I Concentration (nM) | ¹²⁹I/¹²⁷I Atomic Ratio (10⁻¹⁰) |
| Yangtze River Estuary | High | Variable | High |
| Southern Yellow Sea | High | Variable | High |
| ECS Shelf | Declining seaward | Variable | Declining seaward |
| Open Sea (Surface) | Variable | Predominantly Iodate (B108269) | Variable |
This table is generated based on findings reported in a 2016 study on the East China Sea. researchgate.net
The chemical form, or speciation, of iodine in atmospheric aerosols is crucial for understanding its geochemical cycle. copernicus.orgsemanticscholar.org Studies have identified various species of both ¹²⁷I and ¹²⁹I in aerosols, including water-soluble forms (iodide, iodate, and water-soluble organic iodine), NaOH-soluble iodine, and insoluble iodine. copernicus.orgcopernicus.org The relative abundance of these species is strongly linked to the origin and atmospheric pathways of the aerosols. copernicus.org
For example, in aerosols derived from marine environments, water-soluble iodine constitutes a minor fraction of the total iodine for both isotopes. copernicus.org Conversely, in aerosols from terrestrial sources, the water-soluble fraction is significantly higher. copernicus.org Within the water-soluble fraction, iodide is often the predominant species. copernicus.orgsemanticscholar.org Research has also indicated that transformations between different species can occur in the atmosphere, such as the observed shift between particulate and gaseous organic iodine at the turn of spring and summer. nih.gov A significant portion of both ¹²⁷I and ¹²⁹I in aerosols is often found in a form bound to organic substances. copernicus.orgsemanticscholar.org
The concentrations of ¹²⁷I and ¹²⁹I in the atmosphere are influenced by both altitude and the origin of the air masses. nih.gov Studies conducted at high-altitude Alpine stations have shown that the concentrations of both stable iodine (¹²⁷I) and radioactive ¹²⁹I in aerosols decrease with increasing altitude. nih.gov For instance, a study comparing Vienna (202 m) with the Zugspitze (2962 m) and Sonnblick (3106 m) found that ¹²⁷I levels dropped from an average of 0.94 ng m⁻³ in Vienna to 0.52 ng m⁻³ and 0.62 ng m⁻³, respectively, at the high-altitude sites. nih.gov A similar, more pronounced decrease was observed for ¹²⁹I. nih.gov
The origin of air masses also plays a critical role. copernicus.orgnih.govacs.org Aerosols that have passed over contaminated marine areas, such as the North Sea, tend to have higher concentrations of ¹²⁹I due to the re-emission of iodine from the seawater. copernicus.org In contrast, air masses of continental origin may show different isotopic signatures. acs.org Air trajectory analysis has demonstrated that large-scale air transport significantly influences the isotopic concentrations at a given location. nih.gov For example, the Sonnblick station is largely influenced by air masses from southeastern Europe, while the Zugspitze is more influenced by those from the northwest. nih.gov
Table 2: Iodine Isotope Concentrations in Aerosols at Different Altitudes
| Location | Altitude (m) | Average ¹²⁷I Concentration (ng m⁻³) | Average ¹²⁹I Concentration (atoms m⁻³) |
| Vienna | 202 | 0.94 | 10⁵ |
| Zugspitze | 2962 | 0.52 | 10⁴ |
| Sonnblick | 3106 | 0.62 | 10⁴ |
This table is based on data from a 2012 study comparing iodine concentrations at different altitudes. nih.gov
Atmospheric Cycling Studies of Iodine Isotopes
Deposition and Volatilization Processes in Forest Ecosystems
Iodine-127 is instrumental in tracking the movement of iodine through forest ecosystems, providing insights into its deposition from the atmosphere and subsequent volatilization back into it. Forests can intercept, recycle, and accumulate significant amounts of atmospheric pollutants, including iodine. parisschoolofeconomics.eu Rainfall is a primary way that iodine enters forest soils and vegetation. parisschoolofeconomics.eu
Once in the forest system, the canopy alters the amount and chemical form of iodine. parisschoolofeconomics.eu The humus layer, rich in organic matter, can temporarily hold iodine. parisschoolofeconomics.euresearchgate.net However, this layer can also release iodine through leaching or volatilization. parisschoolofeconomics.euresearchgate.net Studies have shown that the amount of iodine in forest soils depends on both atmospheric and litterfall inputs, as well as the soil's capacity to retain it. parisschoolofeconomics.eu Environmental conditions that favor the buildup of organic matter and the presence of metal (hydr)oxides in soils enhance iodine retention. parisschoolofeconomics.eu Ultimately, the soil is the main reservoir for iodine within a forest, holding approximately 99.9% of it. parisschoolofeconomics.eu
Volatilization of iodine from both soil and vegetation is a key process that needs further research to accurately predict iodine cycling in forests. nih.govresearchgate.net
Soil Science and Sediment Dynamics of Iodine
The behavior of Iodine-127 in soils and sediments is complex, influenced by various physical, chemical, and biological factors. migrationletters.com
The movement and distribution of Iodine-127 in soils and sediments are largely dictated by its chemical form and the surrounding environmental conditions. mdpi.comnerc.ac.uk Iodine in soil can be found in several forms, including water-soluble, exchangeable, and bound to carbonates, metal oxides, and organic matter. mdpi.comresearchgate.net The mobility of iodine is significantly affected by the soil's pH and oxidation-reduction (redox) potential. mdpi.comnerc.ac.uk
Under acidic conditions (pH below 6), iodide (I⁻), a form of iodine, can be adsorbed by iron and aluminum oxides, reducing its mobility. iaea.org In contrast, at higher pH levels, iodide is more likely to be exchanged by hydroxide (B78521) ions (OH⁻) and become more mobile. iaea.org Iodate (IO₃⁻), another form of iodine, is generally less mobile and is favored in dry, alkaline, and oxidizing conditions. nerc.ac.uk The presence of organic matter is a primary factor in retaining iodine in the soil. nerc.ac.ukiaea.org
In sediments, anoxic (low oxygen) conditions tend to increase the mobility and availability of iodine compared to oxic (high oxygen) conditions. researchgate.netdiva-portal.org The interaction with organic matter and iron oxides are also key determinants of iodine's fate in sediments. researchgate.netdoi.org
Organic matter is a critical component in controlling the retention and movement of Iodine-127 in soils and sediments. migrationletters.comnerc.ac.uk It has a strong capacity to bind iodine, and the amount of iodine in soil is often directly related to its organic content. nerc.ac.ukdoi.org In fact, up to 60% of the total iodine in soil can be bound to organic matter. mdpi.comresearchgate.net
Humic and fulvic acids, major constituents of soil organic matter, play a significant role in this process. mdpi.comresearchgate.net The binding of iodine to these organic components can occur through the formation of intermediates like hypoiodous acid (HOI) and molecular iodine (I₂). mdpi.com This interaction effectively reduces the amount of water-extractable iodine, making it less mobile. mdpi.com Studies have shown that between 30-56% of total stable iodine (¹²⁷I) is associated with organic matter in soil and sediment samples. researchgate.netdiva-portal.org
The migration of iodine through the soil can be influenced by its association with dissolved organic matter. mdpi.com While most iodine is bound to solid organic matter, some can be transported with dissolved organic carbon, potentially reaching groundwater. doi.org
To better understand and predict the long-term behavior of iodine in forest ecosystems, researchers have developed compartment models. nih.govresearchgate.net These models simplify the complex processes by dividing the ecosystem into different pools, such as a labile (active) and a non-labile (stable) pool for iodine in the forest floor and soil. nih.govresearchgate.net
Simulations using these models have indicated that soil acts as a sink for atmospheric iodine deposited in forests, while trees have a minimal impact on the long-term iodine budget. nih.govresearchgate.net These models also suggest that the iodine cycle in a forest reaches a state of equilibrium after about 5000 years, primarily due to the slow incorporation of iodine into the stable organic matter in the soil. nih.govresearchgate.net
At this steady state, the non-labile pool can hold about 20% of the total deposited iodine with a mean residence time of 900 years, while the labile pool is renewed approximately every 90 years. nih.govresearchgate.net Volatilization is a key factor regulating iodine storage and its residence time in the soil, whereas drainage is a less significant export pathway. nih.govresearchgate.net However, for more accurate predictions, these models require better data on dry deposition of atmospheric iodine, weathering of parent rock, and volatilization from soil and vegetation. nih.govresearchgate.net
Role of Organic Matter in Iodine Retention and Migration
Geological and Geochemical Process Tracing
The isotopic ratio of Iodine-129 to the stable Iodine-127 (¹²⁹I/¹²⁷I) is a powerful tool for tracing various geological and geochemical processes. geoscienceworld.orgresearchgate.net This ratio acts as a unique fingerprint, helping to identify the sources and pathways of iodine in different Earth systems. geoscienceworld.org
In the field of hydrogeology, these iodine isotopes are used to trace the movement of water and determine the origin of groundwater. geoscienceworld.orgresearchgate.net For instance, ¹²⁹I has been used as a tracer in marine and atmospheric environments to understand the behavior of chemical species. researchgate.net
The ¹²⁹I/¹²⁷I ratio in minerals and soils can help trace the source of fluids in supergene processes, which are near-surface alteration processes. geoscienceworld.org When combined with geochemical mixing models, this information provides further insights into the timescales of fluid circulation during these events. geoscienceworld.org The ¹²⁹I system has also been successfully applied in geochemical studies to determine the ages and migration of iodine-rich brines associated with methane (B114726) hydrates in active continental margins. geoscienceworld.org
Advanced Analytical Applications of Iodine-127 Detection
The accurate detection and quantification of Iodine-127 are essential for its use in various scientific applications. pnnl.govaip.orgosti.gov A range of analytical techniques is available, each suited for different forms and states of iodine. pnnl.govaip.orgosti.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a widely used and highly sensitive method for determining iodine concentrations in environmental samples, with very low detection limits, typically less than a microgram per liter (µg L⁻¹). nerc.ac.uk This technique is often considered the best method for analyzing iodine in various environmental samples due to its sensitivity and the development of effective extraction procedures. nerc.ac.uk
For speciation analysis, which involves identifying the different chemical forms of an element, High-Performance Liquid Chromatography (HPLC) is often coupled with ICP-MS (HPLC-ICP-MS). lyellcollection.org This combination allows for the separation and quantification of different iodine species, such as iodide (I⁻) and iodate (IO₃⁻). nerc.ac.uklyellcollection.org
Other advanced techniques include:
Accelerator Mass Spectrometry (AMS) : Used for ultra-sensitive detection of ¹²⁹I, often in conjunction with ICP-MS for ¹²⁷I analysis to determine isotopic ratios. acs.org
X-ray Fluorescence (XRF) : A non-destructive method that can be used for in-vivo measurements of stable iodine in tissues like the thyroid gland. nih.gov
Secondary Ion Mass Spectrometry (SIMS) Microscopy : An in-vitro technique that provides high-resolution imaging of iodine distribution within tissue sections. nih.gov
The table below summarizes some of the key analytical techniques for Iodine-127 detection.
| Analytical Technique | Analytes | Key Features |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Total Iodine-127 | High sensitivity, low detection limits (<µg L⁻¹). nerc.ac.uk |
| High-Performance Liquid Chromatography - ICP-MS (HPLC-ICP-MS) | Iodide (I⁻), Iodate (IO₃⁻) | Allows for the separation and quantification of different iodine species. nerc.ac.uklyellcollection.org |
| Accelerator Mass Spectrometry (AMS) | ¹²⁹I/¹²⁷I ratios | Ultra-sensitive for isotopic analysis. acs.org |
| X-ray Fluorescence (XRF) | Stable Iodine (¹²⁷I) | Non-destructive, suitable for in-vivo measurements. nih.gov |
| Secondary Ion Mass Spectrometry (SIMS) Microscopy | ¹²⁷I distribution | High-resolution imaging of iodine in tissue samples. nih.gov |
Elemental and Isotopic Quantification in Complex Matrices
The quantification of the stable iodine isotope, Iodine-127 (¹²⁷I), and the determination of the isotopic ratio of radioactive Iodine-129 (¹²⁹I) to ¹²⁷I are crucial in various scientific fields, including environmental monitoring, geology, and nuclear safeguards. osti.govontosight.ai The accurate measurement of these isotopes in complex samples requires sophisticated analytical techniques capable of high sensitivity and selectivity. researchgate.netresearchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for ¹²⁷I and ¹²⁹I/¹²⁷I Ratio Determination
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive analytical method used for determining the concentrations of elements and their isotopes. shimadzu.comroyce.ac.ukanalytik-jena.com In this technique, a sample is introduced into a high-temperature argon plasma, which ionizes the atoms. shimadzu.comanalytik-jena.com A mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. shimadzu.comroyce.ac.uk ICP-MS can detect elements at parts-per-trillion (ppt) levels, making it suitable for trace and ultra-trace element analysis. shimadzu.com
For the analysis of iodine, ICP-MS is employed to measure the total ¹²⁷I concentration and to determine the ¹²⁹I/¹²⁷I isotopic ratio. osti.govresearchgate.net However, the direct measurement of ¹²⁹I is often hindered by isobaric interference from Xenon-129 (¹²⁹Xe), an impurity present in the argon plasma gas, and polyatomic interferences such as ¹²⁷IH₂⁺. researchgate.netspectroscopyonline.com To overcome these challenges, modern ICP-MS instruments are often equipped with collision/reaction cells. researchgate.netspectroscopyonline.com These cells introduce a gas (like oxygen or ammonia) that reacts with or collides with the interfering ions, effectively reducing their signal and improving the detection limit for ¹²⁹I. researchgate.netspectroscopyonline.comcore.ac.uk Tandem ICP-MS (ICP-MS/MS) systems, which use two quadrupoles for mass selection before and after the collision/reaction cell, offer even greater control over ion-molecule reactions and further enhance the accuracy of ¹²⁹I/¹²⁷I ratio measurements in complex samples. spectroscopyonline.com
The quantification of ¹²⁹I is typically performed using the isotopic dilution technique, where stable ¹²⁷I serves as an internal standard. researchgate.net The initial concentration of ¹²⁷I is determined through external calibration. researchgate.net The use of a hexapole collision cell in ICP-MS has been shown to achieve good agreement between measured and expected ¹²⁹I/¹²⁷I ratios in aqueous solutions, with the smallest determinable ratio being 10⁻⁶. scispace.com In contaminated soil samples, this technique allowed for the measurement of ratios between approximately 4 x 10⁻⁵ and 2 x 10⁻⁶ with a precision of better than 5%. scispace.com
| Analytical Technique | Capability | Common Interferences | Mitigation Strategy |
| ICP-MS | Determination of ¹²⁷I concentration and ¹²⁹I/¹²⁷I ratio. osti.govresearchgate.net | ¹²⁹Xe, ¹²⁷IH₂⁺. researchgate.netspectroscopyonline.com | Collision/reaction cells, tandem ICP-MS (ICP-MS/MS). researchgate.netspectroscopyonline.com |
| AMS | Ultra-trace analysis of ¹²⁹I/¹²⁷I ratios. researchgate.netresearchgate.netmeasurlabs.com | Isobaric interferences. researchgate.net | High-energy acceleration and stripping of electrons. researchgate.netresearchgate.net |
| NAA | Quantification of total ¹²⁷I. iaea.orgnih.govbarc.gov.in | Interfering elements like Cl, Mn, K, and Na. barc.gov.in | Epithermal Neutron Activation Analysis (ENAA). barc.gov.in |
Accelerator Mass Spectrometry (AMS) for Ultra-Trace ¹²⁹I/¹²⁷I Ratio Analysis
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring extremely low concentrations of rare, long-lived radionuclides. researchgate.netmeasurlabs.com It is significantly more sensitive than conventional mass spectrometry, capable of detecting isotopic ratios as low as 10⁻¹⁵. researchgate.net This makes AMS the preferred method for applications requiring the analysis of ultra-trace levels of ¹²⁹I, such as in geological dating and environmental tracing. researchgate.netresearchgate.net
In AMS, ions from a sample are accelerated to very high energies. researchgate.net This high energy allows for the effective removal of molecular interferences by stripping multiple electrons from the ions. researchgate.netresearchgate.net The subsequent separation of ions by magnetic and electric fields enables the precise counting of individual isotopes. researchgate.net For ¹²⁹I analysis, AMS systems are specifically designed to handle iodine isotopes and can achieve high precision and reproducibility. pelletron.comtandfonline.com
The detection limit for the ¹²⁹I/¹²⁷I ratio using AMS can be as low as 10⁻¹⁴ to 10⁻¹⁵. researchgate.netresearchgate.net This high sensitivity is crucial for studying natural ¹²⁹I levels and for monitoring anthropogenic ¹²⁹I from nuclear activities. tandfonline.comusgs.gov For instance, AMS has been used to analyze ¹²⁹I in aerosols at high-altitude alpine stations, revealing a strong vertical concentration gradient and providing insights into the long-range transport of this radionuclide. nih.gov
Neutron Activation Analysis (NAA) for Iodine-127 Quantification
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique for determining the elemental composition of a wide variety of materials. iaea.orgbarc.gov.in The method involves irradiating a sample with neutrons, which causes some atoms to become radioactive. iaea.orgbarc.gov.in The characteristic gamma rays emitted as these newly formed radionuclides decay are then measured to identify and quantify the elements present. iaea.orgbarc.gov.in
NAA is particularly useful for quantifying the total amount of stable iodine (¹²⁷I) in a sample. radchem.cz When ¹²⁷I is irradiated with neutrons, it captures a neutron to form the radioactive isotope ¹²⁸I. The subsequent decay of ¹²⁸I is measured to determine the original ¹²⁷I concentration. nih.gov This method is largely independent of the chemical form of the iodine and is less susceptible to matrix effects compared to other techniques. iaea.org
One of the challenges in NAA for iodine is the potential interference from other elements in the sample that also become activated, such as chlorine, manganese, potassium, and sodium. barc.gov.in To mitigate these interferences, a variation of the technique called Epithermal Neutron Activation Analysis (ENAA) can be used. barc.gov.in ENAA utilizes neutrons with energies slightly above the thermal range, which can enhance the activation of iodine relative to some interfering elements. barc.gov.in NAA has been successfully applied to determine ¹²⁷I in various complex matrices, including biological samples and polymers. iaea.orgresearchgate.net For example, it has been used to measure ¹²⁷I in bovine thyroids with high sensitivity. researchgate.net
Iodine Speciation Analysis in Environmental and Engineered Systems
Methodologies for Particulate, Gaseous Inorganic, and Gaseous Organic Iodine
The determination of iodine speciation in the atmosphere is important for understanding its role in atmospheric chemistry and climate. nih.gov Atmospheric iodine is typically categorized into three main fractions: particulate iodine, gaseous inorganic iodine (primarily as molecular iodine, I₂), and gaseous organic iodine (such as methyl iodide, CH₃I). acs.orgiaea.org
Specialized sampling systems have been developed to collect these different fractions from the air. acs.orgiaea.org A common approach involves a cascade sampling apparatus that separates particulate matter from gaseous components. acs.org The gaseous stream is then passed through a series of traps to capture inorganic and organic iodine species separately. acs.org Following collection, the different iodine fractions are extracted and analyzed. A pyrolysis system can be used to separate the iodine species from the sampling matrices, followed by measurement using techniques like ICP-MS or AMS. acs.org
A study conducted in Xi'an, China, utilized a self-designed cascade sampling apparatus followed by pyrolysis and analysis by AMS and ICP-MS to measure ¹²⁹I and ¹²⁷I in particulate, gaseous inorganic, and gaseous organic forms. nih.govacs.org The results showed that gaseous organic iodine was the dominant species for both ¹²⁷I and ¹²⁹I, accounting for approximately half of the total iodine. nih.govacs.org Particulate and gaseous inorganic iodine each constituted about a quarter of the total. nih.govacs.org This research also indicated a transformation between particulate and gaseous organic iodine, particularly at the transition from spring to summer. nih.govacs.org
| Iodine Species | Typical Form | Dominance in Atmosphere (Xi'an Study) |
| Gaseous Organic Iodine | e.g., Methyl Iodide (CH₃I) | ~50% of total ¹²⁷I and ¹²⁹I. nih.govacs.org |
| Particulate Iodine | Iodine adsorbed on aerosols | ~25% of total ¹²⁷I and ¹²⁹I. nih.govacs.org |
| Gaseous Inorganic Iodine | e.g., Molecular Iodine (I₂) | ~25% of total ¹²⁷I and ¹²⁹I. nih.govacs.org |
Chemical Transformations of Iodine Species in Solutions and Adsorbed Phases
The chemical form of iodine can undergo significant transformations in aqueous solutions and when adsorbed onto solid surfaces. nrc.govosti.gov These transformations are influenced by factors such as pH, redox potential (Eh), temperature, and the presence of other chemical species like organic matter. nrc.govtandfonline.com
In aqueous environments, iodine can exist as iodide (I⁻), iodate (IO₃⁻), and various organic iodine compounds. core.ac.ukresearchgate.nettandfonline.com The relative abundance of these species depends on the specific conditions of the water body. core.ac.uk For example, in oxygenated ocean waters, iodate is typically the dominant form, while in anoxic waters, iodide is more prevalent. core.ac.uk The transformation between iodide and iodate is a key process in the marine iodine cycle. iaea.org
The interaction of iodine with solid surfaces, such as soils, sediments, and engineered materials like activated carbon, is also highly dependent on its speciation. core.ac.uktandfonline.com Studies have shown that the sorption of iodine onto activated carbon is pH-dependent, with greater sorption observed at lower pH. tandfonline.com X-ray Absorption Near Edge Spectroscopy (XANES) has been used to determine the chemical species of iodine sorbed on activated carbon. tandfonline.com These studies have revealed that the chemical form of iodide and iodate on the activated carbon surface did not change during sorption. tandfonline.com However, the presence of fulvic acids, a type of natural organic matter, can promote the reduction of iodate to the less strongly bound iodide, which has important implications for the long-term effectiveness of activated carbon in removing iodine from contaminated water. tandfonline.com
Chromatographic Coupling for Speciation of Iodine-127
The determination of individual chemical forms of iodine, known as speciation analysis, is critical for understanding its biogeochemical cycling, environmental mobility, and biological functions. Coupling chromatographic separation techniques with highly sensitive and element-specific detectors is a powerful approach for the speciation of the stable isotope, Iodine-127 (¹²⁷I). lyellcollection.org This methodology allows for the physical separation of different iodine compounds present in a sample, followed by their specific detection and quantification. researchgate.net The most prevalent and robust of these hyphenated techniques involves coupling various forms of chromatography with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). researchgate.netrsc.org
ICP-MS is an ideal detector for iodine speciation due to its ability to selectively measure iodine at its specific mass-to-charge ratio (m/z 127), providing high sensitivity and minimizing interferences. publisso.denih.govoup.com This element-specific detection simplifies chromatograms and allows for the quantification of iodine-containing molecules even in complex sample matrices. copernicus.org
High-Performance Liquid Chromatography (HPLC)-ICP-MS
High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS is the most widely used technique for the speciation of non-volatile iodine compounds in aqueous samples. lyellcollection.orgrsc.org The versatility of HPLC allows for the use of different separation mechanisms to target various classes of iodine species.
Ion-Exchange Chromatography (IEC): This is the primary method for separating inorganic iodine species, namely iodide (I⁻) and iodate (IO₃⁻). aip.orgtandfonline.com The separation is achieved based on the interaction of these anionic species with a charged stationary phase. Researchers have developed reliable IEC-ICP-MS methods for analyzing ¹²⁷I species in diverse samples, including serum, urine, water, and animal tissues. publisso.detandfonline.com For instance, a method for determining iodide in serum and urine utilizes an anion-exchange column to separate iodide, which is then quantified by ICP-MS at m/z 127. publisso.de In another application, IEC was used with a mobile phase of 100 mmol L⁻¹ ammonium (B1175870) nitrate (B79036) to separate inorganic iodine species in animal tissue extracts. tandfonline.com A study on infant formula demonstrated the baseline separation of iodide and iodate in under 6.5 minutes using an anion exchange column. nih.govoup.com
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. When coupled with ICP-MS, it is an effective tool for investigating the association of iodine with large molecules, such as proteins and humic substances. aip.orgtandfonline.compsu.edu This technique can separate high-molecular-weight organo-iodine compounds from smaller inorganic iodine species. aip.orgpsu.edu For example, SEC-ICP-MS has been applied to study iodine species in seawater and animal tissues, successfully separating organic iodine fractions based on their molecular weight. tandfonline.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates compounds based on their hydrophobicity. It is particularly useful for the speciation of small, polar organic iodine compounds, such as the thyroid hormone precursors monoiodotyrosine (MIT) and diiodotyrosine (DIT). psu.edu Enzymatic digestion of seaweed samples followed by RP-HPLC-ICP-MS analysis has successfully identified and quantified MIT and DIT. psu.edu
Gas Chromatography (GC)-ICP-MS
Gas chromatography is suitable for analyzing volatile iodine compounds or those that can be made volatile through a chemical derivatization process. rsc.orgaip.org This technique is often used to identify and quantify volatile organic iodine compounds like methyl iodide (CH₃I) and ethyl iodide in environmental samples such as air and water. researchgate.netaip.orgcanada.ca Because many iodine compounds are polar and non-volatile, a derivatization step is often required before GC analysis. aip.org For example, iodide can be derivatized to 4-iodo-N,N-dimethylaniline to enable its quantification by GC-MS. nih.gov
Research Findings and Applications
The coupling of chromatographic techniques with ICP-MS has enabled detailed speciation of ¹²⁷I in a wide array of matrices. In environmental research, these methods are used to study the distribution and transformation of iodine species in freshwater, seawater, and aerosols. aip.orgfrontiersin.orgacs.org For example, a method was developed for the speciation of ¹²⁷I and ¹²⁹I in aerosols, separating iodide, iodate, and soluble and insoluble organic iodine fractions using sequential extraction and chromatography. acs.orgnih.gov In food and nutrition science, these techniques are used to analyze iodine species in foodstuffs like seaweed and infant formula. nih.govpsu.edu A multidimensional chromatographic approach using SEC, IEC, and RP-HPLC coupled with ICP-MS has been employed to perform comprehensive iodine speciation in seaweed. psu.edu
The detection limits achieved by these coupled techniques are typically very low, often in the parts-per-billion (μg/L or μg/kg) to parts-per-trillion (ng/L or ng/kg) range, allowing for trace-level analysis.
Interactive Data Table: Chromatographic Methods for Iodine-127 Speciation
The following table summarizes various research findings on the application of chromatographic coupling for the speciation of Iodine-127.
| Chromatographic Method | Detector | Sample Matrix | Iodine Species Analyzed | Detection Limit (LOD) | Reference |
| Ion Chromatography (IC) | ICP-MS | Serum, Urine | Iodide (I⁻) | Not Specified | publisso.de |
| Ion-Exchange Chromatography (IEC) | ICP-MS | Animal Tissues | Inorganic iodine species (Iodide) | 1.1 µg kg⁻¹ | tandfonline.com |
| Size-Exclusion Chromatography (SEC) | ICP-MS | Animal Tissues | Organic iodine species | Not Specified | tandfonline.com |
| High-Performance Liquid Chromatography (HPLC) | ICP-MS | Infant Formula | Iodide (I⁻), Iodate (IO₃⁻) | < 0.67 µg/kg | nih.govoup.com |
| Ion Chromatography (IC) | ICP-MS | Environmental Samples | Iodide (I⁻), Iodate (IO₃⁻) | Iodate: ~23.8 ng/L, Iodide: ~24.3 ng/L | researchgate.net |
| Anion-Exchange Chromatography | ICP-MS | Seaweed | Iodide (I⁻) | Not Specified | psu.edu |
| Reversed-Phase HPLC | ICP-MS | Seaweed | Monoiodotyrosine (MIT), Di-iodotyrosine (DIT) | Not Specified | psu.edu |
| Gas Chromatography (GC) | MS | Environmental Water | Iodide (I⁻), Iodate (IO₃⁻), Organo-iodide | Iodide: 0.34 nM, Iodate: 1.11 nM | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | ICP-MS | Soil | Iodide (I⁻), Iodate (IO₃⁻) | Not Specified | lyellcollection.org |
Interdisciplinary Research Perspectives Involving Iodine 127
Fundamental Research in Nuclear Astrophysics and Element Formation
Iodine-127 is the only stable isotope of iodine, and its formation is a topic of significant interest in nuclear astrophysics. answersresearchjournal.orgontosight.ai The synthesis of elements heavier than iron is primarily attributed to neutron capture processes, categorized as the slow (s-process) and rapid (r-process). wikipedia.org
The s-process occurs in stars with relatively low neutron densities, such as red giants. freeuk.com In this process, atomic nuclei capture neutrons one at a time. If the resulting nucleus is unstable, it will likely undergo beta decay before another neutron can be captured. freeuk.com The formation of ¹²⁷I through the s-process involves the stable isotope Tellurium-126 capturing a neutron to become the beta-unstable Tellurium-127. freeuk.com Tellurium-127 then has sufficient time to decay into the stable Iodine-127 before it can capture another neutron. freeuk.com This newly formed ¹²⁷I can then capture another neutron, becoming the short-lived Iodine-128, which subsequently beta decays into the stable Xenon-128. answersresearchjournal.orgfreeuk.com
The r-process, in contrast, happens in environments with extremely high neutron densities, such as supernova explosions or neutron star mergers. wikipedia.org In these cataclysmic events, atomic nuclei are bombarded with a massive flux of neutrons, leading to the rapid formation of highly neutron-rich, unstable isotopes that subsequently decay to stable forms. While many heavy elements are produced through both the s-process and r-process, the specific contributions of each to the abundance of elements like iodine are a key area of ongoing research. freeuk.com
The study of the relative abundances of isotopes produced by these processes provides crucial insights into the conditions within stars and the dynamics of stellar explosions. sciencesconf.org Accurate measurements and theoretical modeling of the neutron capture cross-sections of ¹²⁷I and neighboring isotopes are essential for refining models of nucleosynthesis. europa.euresearchgate.net
Reactor Physics and Nuclear Reactor Control Phenomena
In the realm of nuclear reactor physics, while the radioactive isotope Iodine-135 is of primary concern due to its role in the "iodine pit" or "xenon poisoning," the stable isotope ¹²⁷I is also relevant. wikipedia.orgwikipedia.org The iodine pit is a temporary reduction in reactor power following a shutdown or significant power reduction. wikipedia.orgwartsila.com This phenomenon is caused by the buildup of Xenon-135, a potent neutron absorber that is a decay product of Iodine-135. wikipedia.orgwikipedia.org
The stable isotope ¹²⁷I is present in the reactor core as a fission product and can influence the neutron economy through neutron capture. researchgate.net Upon capturing a neutron, ¹²⁷I becomes Iodine-128, which has a short half-life and decays to the stable Xenon-128. researchgate.net The neutron capture cross-section of ¹²⁷I, which is a measure of the probability of this reaction occurring, is an important parameter in reactor physics calculations. capes.gov.briaea.orgiaea.org
Researchers have conducted detailed measurements of the neutron capture cross-sections for ¹²⁷I across a range of neutron energies. researchgate.netiaea.orgiaea.org These experimental data are crucial for validating and improving the nuclear data libraries used in reactor design and safety analysis. researchgate.netiaea.org Understanding the neutron capture characteristics of ¹²⁷I contributes to a more complete picture of the behavior of all iodine isotopes within a nuclear reactor environment. semanticscholar.org
| Neutron Energy Range | Focus of Measurement | Significance |
| 0.60 - 2.51 MeV | Neutron activation cross-section of ¹²⁷I(n,γ)¹²⁸I reaction. iaea.org | Important for validating nuclear reaction models like TALYS-1.9 and EMPIRE-3.2 and improving evaluated nuclear data libraries (ENDF/B-VIII.0, JEFF-3.1/A, etc.). researchgate.netiaea.org |
| 2660 - 4260 eV | Resonance peaks parameterized. iaea.org | Provides detailed information on the energy levels of the ¹²⁸I nucleus, which is crucial for understanding the neutron capture process at specific energies. |
| 3 - 2200 keV | Average capture cross-sections derived. iaea.org | Offers a broader understanding of the neutron capture probability over a wide energy range relevant to various reactor types. |
Material Science Applications: Iodine-Doped Polymers and Conduction Mechanisms
Iodine is widely used as a p-type dopant to enhance the electrical conductivity of various polymers, transforming them from insulating or semiconducting materials into conductors. aimspress.comresearchgate.net This doping process involves the introduction of iodine into the polymer matrix, which can be achieved through methods like exposure to iodine vapor or inclusion in a solution. aimspress.com
The mechanism of increased conductivity in iodine-doped polymers is generally attributed to the formation of charge-transfer complexes. nih.gov Iodine acts as an electron acceptor, creating positive charge carriers (holes) on the polymer chains. aimspress.com This process can lead to structural changes in the polymer backbone, such as the transition from a benzoid to a quinoid structure in conjugated polymers. aimspress.com
The concentration of iodine doping can have a significant impact on the material's properties. For some polymers, there is an optimal doping level that results in the highest conductivity. aimspress.com The charge transport in these materials can be complex, with mechanisms such as variable-range hopping and space-charge limited conduction being observed depending on the specific polymer and doping conditions. nih.govresearchgate.net
| Polymer | Effect of Iodine Doping | Conduction Mechanism |
| Polyacetylene | Orders of magnitude increase in conductivity. aimspress.com At high doping levels, a semiconductor-to-metal transition can occur. sbfisica.org.br | Formation of charge-transfer complexes. sbfisica.org.br |
| Polyethylene (PE) | Significant enhancement of electrical conduction. researchgate.net | Electron injection from the cathode via localized states created by iodine dopants. researchgate.net |
| Poly(3-hexylthiophene) (P3HT) | Increased conductivity, with a non-linear relationship between dopant concentration and conductivity. aimspress.com | Formation of charge-transfer complexes and changes in solid-state packing order. aimspress.com |
| Polyterpenol | Increased conductivity and reduced optical band gap. nih.gov | Formation of charge-transfer complexes. nih.gov |
| Polyaniline (PANI) | Enhanced electrical properties through the creation of charge carriers. mdpi.com | In-situ doping allows reactive iodine species to become evenly distributed throughout the film. mdpi.com |
Environmental Monitoring and Nuclear Safeguards Research
The stable isotope ¹²⁷I plays a crucial role as a baseline and analytical reference in the environmental monitoring of its long-lived radioactive counterpart, Iodine-129 (¹²⁹I). nih.goviaea.org ¹²⁹I is released into the environment from nuclear fuel reprocessing plants, nuclear accidents, and past nuclear weapons testing. copernicus.org Due to its extremely long half-life (15.7 million years), ¹²⁹I is a persistent environmental contaminant and an important tracer for oceanic and atmospheric processes. ontosight.ai
To accurately assess the extent of ¹²⁹I contamination and its potential impact, it is essential to measure the isotopic ratio of ¹²⁹I to ¹²⁷I. iaea.orgakjournals.com This ratio provides a more meaningful measure of contamination than the absolute concentration of ¹²⁹I alone, as it accounts for the natural background levels of iodine. researchgate.net
Various analytical techniques are employed to measure ¹²⁷I and ¹²⁹I in environmental samples such as soil, water, air, and biological materials. iaea.orgacs.org These methods include Accelerator Mass Spectrometry (AMS), which is highly sensitive for detecting the ultra-trace levels of ¹²⁹I, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which is well-suited for determining the concentration of the much more abundant ¹²⁷I. nih.goviaea.org
In the context of nuclear safeguards, the precise measurement of iodine isotopic ratios can be used to track the products of nuclear fission and verify compliance with international agreements. The presence and relative abundance of different iodine isotopes can provide a signature indicating the origin and history of nuclear materials.
Recent research has focused on developing more sensitive and efficient methods for the speciation of iodine in the environment, distinguishing between particulate, gaseous inorganic, and gaseous organic forms of both ¹²⁷I and ¹²⁹I. acs.org This detailed analysis helps to better understand the transport, transformation, and fate of iodine in the environment. acs.orgnih.gov
| Environmental Sample | Analytical Technique | Purpose |
| Aerosols | ICP-MS and AMS | To determine the atmospheric background levels of ¹²⁹I/¹²⁷I and study the influence of factors like monsoons and haze on iodine concentrations. copernicus.orgunivie.ac.at |
| Soil | Neutron Activation Analysis (NAA), AMS, ICP-MS | To assess contamination levels and distribution patterns of ¹²⁹I, using ¹²⁷I as a reference. akjournals.comresearchgate.net |
| Plants (e.g., brown algae) | Mass spectrometry-based imaging (LDI, DESI, nano-SIMS) | To understand the localization and speciation of ¹²⁷I and ¹²⁹I in biological tissues. nih.gov |
| Various environmental materials | Radiochemical Neutron Activation Analysis (RNAA), AMS, Ion Chromatography (IC) | To develop and validate separation schemes for accurate iodine analysis and to understand the radioecology of ¹²⁹I. nih.gov |
Q & A
Q. How can iodine-127 concentrations in environmental samples be accurately measured while distinguishing them from radioactive isotopes like iodine-129?
Methodological Answer:
- Use isotope dilution mass spectrometry (IDMS) with natural iodine spikes to quantify iodine-127 in samples. This involves preparing a duplicate sample with a known amount of natural iodine (primarily iodine-127) and measuring the altered iodine-127/iodine-129 ratio to back-calculate original concentrations .
- For environmental matrices (e.g., soil, water), combine ion chromatography with accelerator mass spectrometry (AMS) to resolve iodine-127 and iodine-129, leveraging their distinct mass-to-charge ratios. This approach minimizes interference from xenon-129 and polyatomic species like ¹²⁷IH₂⁺ .
- Validate measurements using certified reference materials (e.g., NIST SRM 3231) to ensure calibration linearity and accuracy in ultratrace analyses .
Q. What experimental strategies mitigate iodine-127 volatilization during sample preparation for isotopic analysis?
Methodological Answer:
- Avoid acid digestions, which promote iodine loss. Instead, use alkaline solubilization (e.g., 0.5% tetramethylammonium hydroxide) to stabilize iodine-127 in aqueous phases, preserving isotopic integrity .
- For solid samples (e.g., soil), employ closed-vessel combustion or pyrohydrolysis to capture volatile iodine species in alkaline traps, ensuring quantitative recovery .
Q. How does iodine-127 speciation influence its mobility in groundwater systems?
Methodological Answer:
- Characterize iodine-127 species (e.g., iodide, iodate, organo-iodine) using sequential extraction protocols combined with HPLC-ICP-MS . Adsorbed iodine-127 in sediments can be quantified via ammonium acetate leaching, while aqueous species are separated via anion-exchange columns .
- Monitor temporal changes in iodine-127 concentrations to identify secondary dissolution phases (e.g., Fe/Mn oxides) that release adsorbed iodine under redox fluctuations .
Advanced Research Questions
Q. How can ICP-QQQ-MS/MS in oxygen reaction mode improve sensitivity and specificity for iodine-127/iodine-129 ratio analysis?
Methodological Answer:
- Operate the ICP-QQQ in MS/MS mode with O₂ reaction gas (0.8 mL/min) to suppress ¹²⁹Xe⁺ interference. Set Q1 and Q2 to m/z 127 and 129, respectively, enabling on-mass measurements that reduce tailing effects from ¹²⁷I .
- Optimize collision/reaction cell parameters (e.g., octopole bias = -18 V, KED = -1.5 V) to enhance signal-to-noise ratios for ultratrace iodine-129 in iodine-127-dominated matrices .
Q. What nuclear reaction pathways dominate in proton-induced transmutation of iodine-127, and how do cross-sections inform radioisotope production?
Methodological Answer:
- Calculate excitation functions for reactions like ¹²⁷I(p,n)¹²⁷Xe and ¹²⁷I(p,2n)¹²⁶Xe using TALYS or EMPIRE nuclear codes . Validate against experimental data to identify dominant pathways at energies <30 MeV, critical for producing medical isotopes (e.g., xenon-127) .
- Address discrepancies in cross-section data by incorporating pre-equilibrium emission models and adjusting level density parameters for iodine-127’s neutron-rich isotopes .
Q. How does the kinetic isotope effect (KIE) between iodine-127 and iodine-131 influence heterogeneous photodegradation on environmental surfaces?
Methodological Answer:
- Study molecular iodine (I₂) adsorption on SiO₂ particles under controlled humidity (10–90% RH) and temperature (20–60°C). Use UV-Vis spectroscopy to track iodine-127 decay rates, accounting for mass-dependent KIE. Note that KIE is negligible (<1‰) due to iodine’s high molar mass, ensuring photodegradation kinetics for iodine-127 and iodine-131 are comparable .
- Confirm reactivity equivalence via isotopic substitution experiments, validating that iodine-127 serves as a safe surrogate for iodine-131 in radiological studies .
Interdisciplinary and Contradictory Findings
Q. Why do iodine-127 levels in post-Chernobyl soil samples show conflicting correlations with thyroid cancer risk?
Methodological Answer:
- Disentangle confounding factors by integrating GIS spatial analysis with dietary iodine-127 intake data (e.g., milk, potatoes, water). Use multivariate regression to isolate contributions from radioactive iodine-131 vs. stable iodine-127, which may compete for thyroid uptake .
- Note that iodine-127’s protective role (blocking iodine-131 absorption) can mask dose-response relationships unless iodine deficiency status is rigorously controlled in epidemiological models .
Q. How do iodine-127 labeling techniques enable tritium exchange in peptide biochemistry?
Methodological Answer:
- Catalyze iodine/tritium exchange on histidine residues using PdO/BaSO₄ in dimethylformamide under deuterium gas. Optimize pH (≥10) and reaction time (2–4 hours) to maximize ³H incorporation, leveraging iodine-127’s established radiolabeling protocols .
- Validate labeling efficiency via HPLC-MS and compare with tyrosine-targeted methods, noting histidine’s lower stability under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
